molecular formula C9H8F3NO B1373014 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone CAS No. 37885-07-7

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1373014
CAS No.: 37885-07-7
M. Wt: 203.16 g/mol
InChI Key: ALHLVWOGPMHZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-amino-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHLVWOGPMHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676434
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37885-07-7
Record name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved efficacy and pharmacokinetics.

This guide focuses on This compound , a key trifluoromethyl-containing building block. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, an electrophilic ketone, and an electron-withdrawing trifluoromethyl group—makes it a versatile synthon for constructing complex molecular targets. We will delve into its core properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this compound in their work.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, valued for its specific arrangement of functional groups that dictate its reactivity and utility as a chemical intermediate.

Identity and Key Data

A summary of the compound's fundamental properties is presented below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 1-[2-Amino-4-(trifluoromethyl)phenyl]ethanone
CAS Number 37885-07-7
Molecular Formula C₉H₈F₃NO
Molecular Weight 203.16 g/mol
Physical Form Solid
Typical Purity ≥97%
Storage Conditions 2-8°C, sealed, dry, protect from light
Molecular Structure

The structure of this compound is foundational to understanding its chemical behavior.

synthesis_workflow start 3-(Trifluoromethyl)aniline step1 Protection (e.g., Ac₂O) start->step1 intermediate1 N-(3-(Trifluoromethyl)phenyl)acetamide step1->intermediate1 step2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) intermediate1->step2 intermediate2 N-(2-Acetyl-5-(trifluoromethyl)phenyl)acetamide step2->intermediate2 step3 Deprotection (Acidic Hydrolysis, HCl) intermediate2->step3 product This compound step3->product

An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Identified by its CAS Number 37885-07-7 , this fluorinated aromatic ketone has garnered significant interest within the drug development community for its role in constructing complex heterocyclic scaffolds, particularly in the realm of kinase inhibitors.[1][2] This document will delve into its chemical properties, a validated synthesis protocol, characteristic analytical data, and its strategic application in medicinal chemistry, offering researchers and drug development professionals a thorough understanding of its utility.

Core Compound Properties and Safety Profile

This compound is a solid at room temperature and requires storage in a dark, dry place at 2-8°C to maintain its integrity.[1] Its molecular structure, featuring an aniline moiety ortho to an acetyl group and a trifluoromethyl group para to the amine, provides a unique combination of reactive sites and physicochemical properties.

PropertyValueSource
CAS Number 37885-07-7[1]
Molecular Formula C₉H₈F₃NO[1]
Molecular Weight 203.16 g/mol [1]
Physical Form Solid[1]
Storage Temperature 2-8°C, sealed in dry, dark conditions[1]

Safety Information:

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Table data sourced from Sigma-Aldrich.[1]

Synthesis and Mechanism: A Validated Protocol

The synthesis of this compound is most effectively achieved through a multi-step process commencing with 3-(trifluoromethyl)aniline. The core of this synthesis is a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds with an aromatic ring.[3] However, the presence of the activating amino group necessitates a protection strategy to prevent side reactions and direct the acylation to the desired position.

Rationale for the Synthetic Strategy

The amino group in 3-(trifluoromethyl)aniline is a strong activating group, which would interfere with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts acylation. Furthermore, it would direct acylation to the positions ortho and para to itself, leading to a mixture of undesired products. Therefore, a protection-acylation-deprotection sequence is the most logical and efficient pathway. Acetylation of the amine to form an anilide moderates its activating effect and provides steric hindrance, favoring acylation at the position ortho to the amine and para to the trifluoromethyl group.

G cluster_0 Synthesis Workflow Start 3-(Trifluoromethyl)aniline Protect Protection (Acetylation) Ac₂O or AcCl Start->Protect Forms N-acetyl derivative Acylate Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ Protect->Acylate Directs acylation Deprotect Deprotection (Hydrolysis) Acid or Base Acylate->Deprotect Removes protecting group Product 1-(2-Amino-4-(trifluoromethyl) -phenyl)ethanone Deprotect->Product G cluster_1 Application in Kinase Inhibitor Synthesis Start 1-(2-Amino-4-(trifluoromethyl) -phenyl)ethanone Reaction Friedländer Annulation (Acid or Base Catalysis) Start->Reaction Reactant2 Compound with α-methylene group (e.g., another ketone) Reactant2->Reaction Product Substituted Quinoline Scaffold Reaction->Product Forms heterocyclic core FinalDrug Kinase Inhibitor Drug (e.g., KDR inhibitors) Product->FinalDrug Further functionalization

References

A Comprehensive Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a key fluorinated building block in modern medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and strategic importance in the synthesis of complex pharmaceutical agents. This document offers a detailed analysis of its spectroscopic data, a step-by-step synthesis protocol, and a discussion of its applications, providing researchers with the foundational knowledge to effectively utilize this versatile intermediate in drug discovery programs.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable synthon, combining the reactivity of an acetophenone with the electronic and steric properties of a trifluoromethyl group and an amino substituent on a phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This guide will serve as a comprehensive resource for scientists leveraging this powerful intermediate.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₈F₃NO.[1] Its structure features an ethanone group and an amino group at positions 1 and 2 of a benzene ring, respectively, with a trifluoromethyl group at position 4.

Below is a table summarizing its key physicochemical properties:

PropertyValueReference
CAS Number 37885-07-7[1]
Molecular Formula C₉H₈F₃NO[1]
Molecular Weight 203.16 g/mol [2]
Appearance Solid[3]
Storage 2-8°C, keep in a dark place, sealed in dry[3]
IUPAC Name 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone[3]
InChI Key ALHLVWOGPMHZHJ-UHFFFAOYSA-N[3]

The presence of the trifluoromethyl group significantly influences the electronic nature of the aromatic ring, enhancing the compound's utility in various chemical transformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ethanone group. The aromatic protons will exhibit splitting patterns influenced by their neighboring protons and the trifluoromethyl group. The amino protons will likely appear as a broad singlet. The methyl protons will be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. A comprehensive list of expected ¹³C NMR spectral data is available from resources like ChemicalBook.[4]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the ketone carbonyl group.

  • C-F stretching: Strong bands in the region of 1000-1350 cm⁻¹ associated with the trifluoromethyl group.

  • Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 203. The fragmentation pattern will be influenced by the stability of the resulting fragments, with common losses including the methyl group from the acetyl moiety and fragmentation of the aromatic ring.

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the acetyl group, suggesting a Friedel-Crafts acylation or a related reaction on a protected 3-(trifluoromethyl)aniline derivative. Alternatively, the amino group could be introduced at a later stage via reduction of a nitro group.

Retrosynthesis Target This compound Intermediate1 Protected 2-Amino-4-(trifluoromethyl)acetophenone Target->Intermediate1 Protection Intermediate2 2-Nitro-4-(trifluoromethyl)acetophenone Target->Intermediate2 Reduction StartingMaterial1 3-(Trifluoromethyl)aniline derivative Intermediate1->StartingMaterial1 Acylation StartingMaterial2 1-Bromo-2-nitro-4-(trifluoromethyl)benzene Intermediate2->StartingMaterial2 Acylation equivalent

Retrosynthetic pathways for the target molecule.
Proposed Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol is a generalized procedure based on common organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Acylation of 1-bromo-2-nitro-4-(trifluoromethyl)benzene

The introduction of the acetyl group can be challenging on an electron-deficient nitro-substituted ring via traditional Friedel-Crafts acylation. A more feasible approach involves a metal-catalyzed cross-coupling reaction.

  • To a solution of 1-bromo-2-nitro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., THF), add a source of the acetyl group, such as a tributyl(1-ethoxyvinyl)tin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction and work up to isolate the crude 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone. Purification can be achieved by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone is then reduced to the primary amine.

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

  • Monitor the reaction until the complete disappearance of the starting material.

  • After the reaction is complete, filter off the catalyst (if using hydrogenation) and remove the solvent.

  • Purify the crude product, this compound, by recrystallization or column chromatography to obtain the final product.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of various heterocyclic scaffolds that are of significant interest in drug discovery. The presence of the ortho-amino and ketone functionalities allows for cyclization reactions to form quinolines, quinazolines, and other related heterocycles. The trifluoromethyl group often enhances the biological activity and pharmacokinetic properties of the final compounds.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a quinoline or quinazoline core. The synthesis of such compounds can be initiated from this compound through well-established cyclization reactions, such as the Friedländer annulation or related methods. These kinase inhibitors are crucial in the development of targeted cancer therapies.

Kinase_Inhibitor_Synthesis Start This compound Intermediate Substituted Quinoline/Quinazoline Core Start->Intermediate Cyclization Reaction FinalProduct Kinase Inhibitor Intermediate->FinalProduct Further Functionalization

General workflow for kinase inhibitor synthesis.
Precursor for GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs derived from this compound can be incorporated into novel ligands for GPCRs, acting as agonists, antagonists, or allosteric modulators.[5] The trifluoromethyl group can play a critical role in achieving high binding affinity and selectivity.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important and versatile building block for the synthesis of complex, fluorinated molecules with significant potential in drug discovery. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its structure, properties, spectroscopic characteristics, a plausible synthetic route, and its applications, aiming to empower researchers in their pursuit of novel therapeutic agents.

References

"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Introduction

This compound is a substituted aromatic ketone that serves as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring an acetophenone core with both an amine and a trifluoromethyl group, makes it a versatile intermediate for synthesizing more complex molecular architectures. The presence of the trifluoromethyl (-CF₃) group is particularly significant; it is a well-established bioisostere for other chemical groups and is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a validated workflow for its analytical characterization, and essential handling and safety protocols. The content is designed for researchers, synthetic chemists, and drug development professionals who utilize fluorinated intermediates in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The identity and utility of this compound are defined by its fundamental physicochemical properties. The trifluoromethyl group at the 4-position and the amino group at the 2-position of the phenyl ring create a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 203.16 g/mol [3]
Molecular Formula C₉H₈F₃NO[3][4]
IUPAC Name 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone
CAS Number 37885-07-7
Physical Form Solid
Typical Purity ≥97%[4][5]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[5]

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stability of a chemical intermediate is paramount in any research and development setting. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques are used to build a complete and trustworthy profile of the compound. The following workflow is a field-proven methodology for the comprehensive characterization of this compound.

G cluster_0 Identity & Structure Verification cluster_1 Purity & Quantification MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Comprehensive Certificate of Analysis MS->Report MS->Report FTIR FTIR Spectroscopy NMR->Report NMR->Report FTIR->Report FTIR->Report HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Couple for Mass Confirmation HPLC->Report HPLC->Report LCMS->Report LCMS->Report Start Sample of 1-(2-Amino-4-(trifluoromethyl) -phenyl)ethanone Start->MS Confirm Mol. Weight Start->NMR Elucidate Structure Start->FTIR Identify Functional Groups Start->HPLC Assess Purity (%)

Analytical workflow for compound validation.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the purity of the compound. The choice of a C18 column is based on its effectiveness in retaining and separating moderately polar aromatic compounds like this one.

Objective: To separate the main compound from any impurities and quantify its purity based on peak area percentage.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm. The wavelength is chosen to capture the aromatic system's absorbance.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound, providing definitive evidence of its identity.

Objective: To verify the molecular mass of the compound.

Methodology:

  • Sample Infusion: Dilute the sample stock solution (from 2.1) to approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer or use the LC-MS output from the HPLC protocol.

  • Instrumentation & Conditions:

    • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

    • Ionization Mode: Positive (ESI+). The primary amine and ketone oxygen are sites for protonation.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

  • Expected Result: The compound has a molecular weight of 203.16 Da. In positive ion mode, the primary expected ion is the protonated molecule [M+H]⁺.

    • Expected m/z: 204.17 (C₉H₉F₃NO⁺). The high-resolution mass should be within 5 ppm of the theoretical exact mass.

Protocol: Structural Elucidation by NMR Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen, carbon, and fluorine atoms within the molecule.

Objective: To confirm the molecular structure and connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Expected Spectra:

    • ¹H NMR: Expect distinct signals for the three aromatic protons (complex splitting patterns in the 6.5-8.0 ppm range), a singlet for the amine (-NH₂) protons (broad, chemical shift can vary), and a singlet for the acetyl methyl (-CH₃) protons (around 2.5 ppm).

    • ¹³C NMR: Expect 9 distinct carbon signals, including a signal for the carbonyl carbon (>190 ppm), aromatic carbons (110-150 ppm), the methyl carbon (~25-30 ppm), and a quartet for the CF₃ carbon due to C-F coupling.

    • ¹⁹F NMR: Expect a single, sharp signal corresponding to the -CF₃ group.

Safety and Handling

Proper handling is essential when working with fluorinated intermediates. While this compound is not acutely toxic, appropriate precautions must be taken.

  • Hazard Statements: Commercial suppliers note the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Signal Word: Warning.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, as recommended.[5]

Conclusion

This compound is a high-value intermediate whose utility is directly tied to its unique structural features. Its molecular weight of 203.16 g/mol and its specific arrangement of functional groups make it a cornerstone for the synthesis of advanced pharmaceutical compounds. The robust analytical workflow detailed in this guide provides a framework for ensuring the quality and integrity of this starting material, thereby supporting the successful progression of complex synthetic campaigns in drug discovery and development.

References

A Technical Guide to the Safe Handling of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone (CAS: 37885-07-7)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety considerations and handling protocols for 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on risk mitigation. The core philosophy of this guide is rooted in the principle of precaution: in the absence of complete toxicological data, all handling procedures must prioritize the highest level of safety.

Section 1: Compound Identification and Key Properties

This compound is a fluorinated aromatic ketone commonly utilized as a building block in medicinal chemistry and materials science. Its specific combination of an amino group, a ketone, and a trifluoromethyl moiety makes it a valuable intermediate for synthesizing more complex molecular architectures. Understanding its fundamental properties is the first step in a robust safety assessment.

Identifier Value Source
IUPAC Name 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone[1]
CAS Number 37885-07-7[1][2]
Molecular Formula C₉H₈F₃NO[1]
Molecular Weight 203.16 g/mol [3]
Physical Form Solid[1]
Recommended Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Section 2: A Precautionary Approach to Hazard Evaluation

The available safety data for this compound is incomplete, with many toxicological endpoints listed as "no data available".[2] This data gap is critical; it dictates that we must operate with a heightened sense of caution. The Globally Harmonized System (GHS) classifications are likely derived from data on structurally analogous compounds and computational toxicology models. Therefore, the primary directive is to prevent all routes of exposure.

The known hazards are summarized below.

GHS Classification Hazard Statement Implication for Researchers
Acute Toxicity, Oral H302: Harmful if swallowedIngestion must be strictly avoided. No eating, drinking, or smoking in the laboratory.
Skin Corrosion/Irritation H315: Causes skin irritationDirect skin contact can cause irritation. Appropriate gloves and a lab coat are mandatory.[1][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage. Chemical splash goggles are essential.[1][4]
STOT, Single Exposure H335: May cause respiratory irritationThe compound is a solid, but dust or aerosols can cause respiratory tract irritation. All handling of the solid must be done in a ventilated enclosure like a fume hood.[1][4]

Section 3: The Risk Management Workflow

A systematic approach to safety involves more than just wearing personal protective equipment (PPE). It requires implementing a hierarchy of controls, a foundational concept in industrial hygiene that prioritizes more effective, collective measures over individual ones.

Risk Management & Hierarchy of Controls.
  • Engineering Controls (First Line of Defense): The most critical control is to handle this compound within a certified chemical fume hood or other ventilated enclosure. This directly mitigates the primary inhalation hazard (H335) by capturing dust and preventing it from entering the researcher's breathing zone.[4]

  • Administrative Controls (Procedural Safeguards):

    • Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all tasks involving this chemical.

    • Designated Areas: Clearly mark areas where this compound is stored and handled.

    • Training: Ensure all personnel are trained on the specific hazards and the SOPs for this compound before beginning work.

  • Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be the only line of defense.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to NIOSH or EN 166 standards.[2]

    • Skin Protection: A standard laboratory coat is required. Wear nitrile gloves to prevent skin contact.[3] Discard gloves immediately if contamination occurs and wash hands thoroughly.[5]

    • Respiratory Protection: While a fume hood should make this unnecessary, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or emergency situations (e.g., cleaning a large spill).[2]

Section 4: Protocol for Weighing and Solution Preparation

This protocol demonstrates the practical application of the risk management framework for a common laboratory task.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL solution in DMSO.

Methodology:

  • Preparation (Administrative Control):

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment: the chemical container, a vial for the solution, spatula, weigh paper, and calibrated pipettes.

    • Don all required PPE: safety goggles, lab coat, and nitrile gloves.

  • Execution (Engineering Control & PPE):

    • Perform all manipulations inside the chemical fume hood.

    • Place a piece of weigh paper on the analytical balance and tare it.

    • Carefully open the stock container. Using a clean spatula, gently transfer a small amount of the solid chemical to the weigh paper. Rationale: Gentle transfer minimizes the generation of airborne dust, directly addressing the H335 inhalation hazard.

    • Adjust the amount until the desired weight (100 mg) is reached.

    • Securely close the stock container. Rationale: This prevents accidental spills and moisture ingress, ensuring the stability and safety of the remaining stock.

    • Carefully transfer the weighed solid into the labeled destination vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the final concentration.

    • Cap the vial and mix gently until the solid is fully dissolved.

  • Cleanup and Disposal:

    • Dispose of the used weigh paper and any contaminated consumables in the designated solid hazardous waste container.

    • Wipe down the spatula and the balance with a solvent-dampened cloth (e.g., 70% ethanol), and dispose of the cloth in the hazardous waste.

    • Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[5]

Section 5: Emergency Preparedness and Response

Accidents can happen despite the best precautions. A clear and rehearsed emergency plan is essential.

Exposure Scenario First-Aid Response
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Accidental Spill Response Workflow

SpillResponse A Spill Occurs B Alert personnel & Evacuate immediate area A->B C Assess Hazard (Is it safe to clean up?) B->C D Don additional PPE (e.g., respirator if needed) C->D Yes, Minor Spill I Report Incident to Supervisor/EHS C->I No, Major Spill (Contact EHS) E Contain Spill (Prevent spreading) D->E F Gently sweep up solid material (AVOID CREATING DUST) E->F G Place in sealed, labeled hazardous waste container F->G H Decontaminate area G->H H->I

Decision workflow for spill response.

For any spill, the primary goal is to prevent the generation of dust.[4] Do not use a brush for cleanup. Instead, gently sweep or scoop the material. If available, a HEPA-filtered vacuum designed for hazardous dust is ideal.

Section 6: Long-Term Storage and Waste Disposal

Storage: Proper storage is crucial for both safety and chemical integrity. The compound should be stored in a tightly sealed container in a cool, dry, and dark location, with a recommended temperature of 2-8°C.[1] It should be kept in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][6]

Disposal: This material and its container must be disposed of as hazardous waste.[2]

  • Product: Do not allow the material to enter sewer systems or waterways.[2] Disposal should be carried out by a licensed chemical destruction facility.

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[2]

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in contemporary medicinal chemistry. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. This guide provides a comprehensive exploration of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its profound impact on metabolic stability, lipophilicity, bioavailability, and target binding affinity. Through an examination of underlying physicochemical principles, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs, this document serves as a technical resource for scientists engaged in the discovery and development of novel therapeutics.

The Physicochemical Landscape of the Trifluoromethyl Group

The trifluoromethyl group, with its three highly electronegative fluorine atoms, imparts a unique set of electronic and steric properties to a molecule that are highly advantageous in drug design.[1][2] Understanding these foundational characteristics is paramount to its strategic deployment.

Electronegativity and Inductive Effects: The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine.[3][4] This potent inductive effect can significantly modulate the acidity or basicity of nearby functional groups, which in turn influences a drug's ionization state at physiological pH, its solubility, and its potential for ionic interactions with its biological target.[5] For instance, the presence of a trifluoromethyl group can lower the pKa of adjacent acidic protons, making a compound more acidic.[5]

Lipophilicity: The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[6][7] This increased lipophilicity can lead to improved absorption and distribution within the body.[6] The Hansch-Fujita π constant for the CF3 group is approximately +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[4][8] However, it's crucial to balance this increased lipophilicity, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[4]

Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[9][10] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[1][4] This makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[9][10] By replacing a metabolically labile methyl or methoxy group with a CF3 group, a common metabolic hotspot can be blocked, leading to a longer drug half-life and improved bioavailability.[1][9]

Strategic Applications in Drug Design

The unique properties of the trifluoromethyl group translate into several strategic applications in the optimization of lead compounds.

Enhancing Metabolic Stability: The "Metabolic Switching" Effect

A primary application of the CF3 group is to block metabolic oxidation.[9][10] By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively inhibited.[9] This concept, often referred to as "metabolic switching," can significantly improve a drug's pharmacokinetic profile.[9][10]

The following table summarizes the expected outcomes on metabolic stability when a trifluoromethyl group replaces a metabolically labile methyl group.[9]

ParameterMolecule with -CH3Molecule with -CF3Rationale
Metabolic Pathway Susceptible to oxidation to -CH2OH, -CHO, -COOHResistant to oxidationHigh C-F bond energy prevents enzymatic cleavage.[9][10]
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.[9]Significantly reduced, as a major metabolic pathway is inhibited.[9]Blocking a primary site of metabolism limits the formation of downstream metabolites.[9]
Half-life (t₁/₂) in vitro ShorterLongerReduced rate of metabolism leads to a slower clearance of the parent drug.[9]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes.[10]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[10]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare working solutions of the test compound and controls in the phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound or control. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug using a validated LC-MS/MS method.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Diagram: Metabolic Blocking by the Trifluoromethyl Group

G cluster_0 Metabolically Labile Compound (-CH3) cluster_1 Metabolically Stable Compound (-CF3) Drug_CH3 Drug-CH3 CYP450_1 CYP450 Enzymes Drug_CH3->CYP450_1 Oxidative Metabolism Metabolite_1 Drug-CH2OH (Metabolite) CYP450_1->Metabolite_1 Drug_CF3 Drug-CF3 CYP450_2 CYP450 Enzymes Drug_CF3->CYP450_2 Resistant to Oxidation No_Metabolism No Significant Metabolism CYP450_2->No_Metabolism

Caption: The CF3 group blocks oxidative metabolism by CYP450 enzymes.

Modulating Lipophilicity and Bioavailability

The trifluoromethyl group's lipophilicity is a double-edged sword that must be carefully managed.[1][2] While it enhances membrane permeability, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and sequestration in adipose tissue, all of which can negatively impact a drug's pharmacokinetic profile.[4][11] Therefore, the introduction of a CF3 group should be considered in the context of the entire molecule's properties.[11]

Impact on Receptor Binding and Potency

The electronic and steric properties of the trifluoromethyl group can significantly influence a drug's interaction with its target protein.[1][2]

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to participate in favorable hydrophobic interactions within the binding pocket of a receptor.[1]

  • Dipole-Dipole and Ion-Dipole Interactions: The strong dipole moment of the C-F bonds can lead to favorable dipole-dipole or ion-dipole interactions with polar residues in the binding site.

  • Hydrogen Bonding: While not a classical hydrogen bond acceptor, there is growing evidence that the fluorine atoms of a trifluoromethyl group can participate in weak hydrogen bonding interactions, particularly with charged N-H donors.[12][13][14]

  • Conformational Effects: The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can influence the preferred conformation of a drug molecule, potentially locking it into a bioactive conformation that enhances binding affinity.[4][5]

Diagram: Trifluoromethyl Group in a Receptor Binding Pocket

G cluster_0 Drug Molecule cluster_1 Receptor Residues Receptor Receptor Binding Pocket CF3 CF3 Aromatic_Ring Aromatic Ring Hydrophobic Hydrophobic Residue CF3->Hydrophobic Hydrophobic Interaction Polar Polar Residue CF3->Polar Dipole-Dipole Interaction Charged Charged Residue (NH+) CF3->Charged Weak H-Bond

Caption: The CF3 group can engage in multiple favorable interactions within a receptor.

Bioisosterism: The Trifluoromethyl Group as a Versatile Mimic

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, allowing for the modification of a molecule's properties while retaining its overall shape and biological activity.[3]

  • Methyl Group: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation and introduce beneficial electronic effects.[15]

  • Chloride Atom: The CF3 group has a similar steric profile to a chlorine atom and can be used as a bioisosteric replacement to modulate electronic properties and lipophilicity.[1]

  • Nitro Group: In some cases, the CF3 group has been successfully used as a bioisosteric replacement for a nitro group, which can be a liability due to potential toxicity.[16][17][18]

Synthetic Methodologies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a critical step in the synthesis of many drug candidates. A variety of methods have been developed to achieve this transformation.[1][19]

  • Nucleophilic Trifluoromethylation: This involves the use of reagents that deliver a "CF3-" equivalent, such as Ruppert's reagent (TMSCF3).[19]

  • Electrophilic Trifluoromethylation: These methods utilize reagents that act as a "CF3+" source, such as Togni's or Umemoto's reagents.[19]

  • Radical Trifluoromethylation: This approach generates a CF3 radical that can be added to various substrates. The Langlois reagent (sodium trifluoromethanesulfinate) is a common source of CF3 radicals.[19][20]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are widely used to form C-CF3 bonds, particularly on aromatic and heteroaromatic rings.[1]

Case Studies: FDA-Approved Drugs Featuring the Trifluoromethyl Group

The impact of the trifluoromethyl group is evident in the large number of successful drugs that incorporate this moiety.[19][21]

  • Fluoxetine (Prozac®): An antidepressant, fluoxetine contains a trifluoromethyl group on its phenyl ring. This group contributes to its lipophilicity, allowing it to cross the blood-brain barrier, and enhances its metabolic stability.[1]

  • Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib features a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[3]

  • Sitagliptin (Januvia®): An anti-diabetic medication, sitagliptin incorporates a trifluoromethyl group that enhances its binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Atogepant: A CGRP antagonist for migraine prevention, atogepant contains both a trifluoromethyl and a trifluorophenyl group, which contribute to its metabolic stability, lipophilicity, and binding affinity.[2]

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in the medicinal chemist's toolkit.[1][2] Its ability to enhance metabolic stability, modulate lipophilicity, and influence receptor binding makes it a key element in the design of modern pharmaceuticals.[1][2][22] A thorough understanding of its physicochemical properties and strategic application can significantly increase the probability of success in the challenging process of drug discovery and development.[23][24]

References

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated anilines, in particular, represent a critical class of building blocks that offer chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—imparts profound and often predictable effects on the parent aniline molecule. This guide provides an in-depth exploration of the physicochemical properties of fluorinated anilines, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of fluorine substitution on acidity, lipophilicity, solubility, and other key parameters, providing both a theoretical framework and practical insights for the rational design of novel therapeutics.

The Electronic Influence of Fluorine: A Duality of Effects

The impact of fluorine substitution on the aniline ring is a delicate interplay of two opposing electronic forces: the inductive effect and the resonance effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack and decreasing the basicity of the amino group. The strength of the inductive effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+R): Despite its strong inductive pull, fluorine can also act as a weak electron-donating group through resonance. The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring, increasing electron density, particularly at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance effect is significantly weaker than the inductive effect for fluorine compared to other halogens.

This duality is pivotal in understanding the altered reactivity and properties of fluorinated anilines. The net electronic effect is a balance between these two forces and is highly dependent on the position and number of fluorine substituents.

Core Physicochemical Properties: A Comparative Analysis

The introduction of fluorine atoms onto the aniline ring systematically alters its fundamental physicochemical properties. Understanding these changes is critical for predicting a molecule's behavior in biological systems.

Acidity and Basicity (pKa)

The basicity of the aniline nitrogen is a crucial parameter, influencing its ionization state at physiological pH and its ability to form salt bridges with biological targets. Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering the pKa of the conjugate acid).

This effect is additive and position-dependent. Ortho-substitution has the most pronounced effect due to the proximity of the fluorine atom to the amino group. The pKa decreases further with an increasing number of fluorine substituents. The trifluoromethyl group (-CF3), with its potent electron-withdrawing nature, leads to a dramatic decrease in basicity.

Table 1: Comparative pKa Values of Fluorinated Anilines

CompoundpKa (Conjugate Acid)
Aniline4.60
2-Fluoroaniline3.20[1]
3-Fluoroaniline3.50
4-Fluoroaniline4.65[2][3][4]
2,4-Difluoroaniline3.26 (Predicted)[1]
2,6-Difluoroaniline-
3,5-Difluoroaniline-
2,4,6-Trifluoroaniline-
3,4,5-Trifluoroaniline-
2-(Trifluoromethyl)aniline-
3-(Trifluoromethyl)aniline-
4-(Trifluoromethyl)aniline-
3,5-Bis(trifluoromethyl)aniline2.15 (Predicted)[5][6]
Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex. While a single fluorine atom is considered to be lipophilic, increasing the extent of fluorination on an aromatic ring can sometimes lead to a decrease in lipophilicity due to the creation of a polarized molecular surface that interacts more favorably with water.

The trifluoromethyl group is a strong lipophilicity enhancer, a property frequently exploited in drug design to improve membrane permeability.

Table 2: Comparative LogP Values of Fluorinated Anilines

CompoundLogP
Aniline0.90
2-Fluoroaniline1.26[1]
4-Fluoroaniline1.15[2]
2,4-Difluoroaniline1.7[1]
2,6-Difluoroaniline1.4
N-propyl-3-(trifluoromethyl)aniline3.60 - 4.20[7]
Melting and Boiling Points

The melting and boiling points of fluorinated anilines are influenced by factors such as molecular weight, polarity, and the ability to form intermolecular hydrogen bonds. Generally, an increase in molecular weight with the addition of fluorine atoms leads to higher boiling points. The melting point is also affected by the symmetry of the molecule and the efficiency of crystal packing. Symmetrical isomers, such as 4-fluoroaniline, often have higher melting points than their less symmetrical counterparts.

Table 3: Comparative Melting and Boiling Points of Fluorinated Anilines

CompoundMelting Point (°C)Boiling Point (°C)
Aniline-6184
2-Fluoroaniline-34.6[1]175[1]
3-Fluoroaniline--
4-Fluoroaniline-1.9[2][3][8]187[3][4][8]
2,3-Difluoroaniline--
2,4-Difluoroaniline-7.5[1][7]170[1][7]
2,6-Difluoroaniline-144-148[3]
3,4-Difluoroaniline22[9]77 (at 7 mmHg)[9]
3,5-Difluoroaniline37-41[10]~80[10]
2,3,4-Trifluoroaniline-92 (at 48 mmHg)[11]
2,4,6-Trifluoroaniline33-37[12]57 (at 22 mmHg)[12]
3,4,5-Trifluoroaniline61-64[13]-
2-(Trifluoromethyl)aniline-33[14]175[14]
3-(Trifluoromethyl)aniline5-6[15][16]187-189[2][15][16]
4-(Trifluoromethyl)aniline3-8[3][17]83 (at 12 mmHg)[17]
3,5-Bis(trifluoromethyl)aniline-85 (at 15 mmHg)[5][6]
Solubility

The solubility of fluorinated anilines is a function of their polarity and hydrogen bonding capacity. The amino group can act as both a hydrogen bond donor and acceptor, contributing to aqueous solubility. However, the introduction of fluorine, and particularly the trifluoromethyl group, increases the molecule's hydrophobicity, generally leading to decreased solubility in water and increased solubility in organic solvents.[18][19] For instance, 3-trifluoromethylaniline is described as insoluble in water but soluble in organic solvents.[2][10] Similarly, 4-(trifluoromethyl)aniline has limited solubility in polar solvents like water but is more soluble in non-polar organic solvents such as toluene or hexane.[18]

Table 4: Solubility of Selected Fluorinated Anilines

CompoundWater SolubilityOrganic Solvent Solubility
4-Fluoroaniline33 g/L (20 °C)[2][4][20]Soluble in ethanol and ether; slightly soluble in chloroform[20]
2,4-DifluoroanilineModerately soluble[14]More soluble in ethanol and ether[14]
3,4,5-TrifluoroanilineInsoluble[13]Soluble in methanol[13]
3-(Trifluoromethyl)anilineInsoluble[10]Soluble (e.g., ethanol, ether)[2]
4-(Trifluoromethyl)anilineLimited[18]More soluble in non-polar solvents (e.g., toluene, hexane)[18]
4-Bromo-3-(trifluoromethyl)aniline0.823 g/L (30 °C)[19]Soluble in methanol[19]
N-propyl-3-(trifluoromethyl)anilinePoor[7]Higher in organic solvents[7]

Hydrogen Bonding

Fluorine's role in hydrogen bonding is a topic of significant interest and some debate. While the fluoride ion is a potent hydrogen bond acceptor, covalently bound fluorine is a weak acceptor. However, the introduction of fluorine can indirectly influence hydrogen bonding by altering the acidity of neighboring C-H and N-H bonds. Fluorine substitution can decrease the strength of N-H···N hydrogen bonds while increasing the acidity of C-H protons, making weaker interactions more competitive. In some cases, intramolecular N-H···F hydrogen bonds can form, influencing the molecule's conformation.

Spectroscopic Properties

The presence of fluorine provides a unique handle for spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable structural information.

  • Infrared (IR) Spectroscopy: The strong C-F stretching vibrations appear in the IR spectrum, typically in the region of 1000-1400 cm-1. The position and intensity of these bands can provide information about the number and position of fluorine substituents.

  • Mass Spectrometry (MS): The presence of fluorine can be readily identified in the mass spectrum. The monoisotopic nature of fluorine simplifies the interpretation of the molecular ion region.

Implications for Drug Discovery and Development

The modulation of physicochemical properties through fluorination has profound implications for drug design.

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing the drug's half-life and bioavailability.[21] The trifluoromethyl group is particularly effective in enhancing metabolic stability.[22]

  • ADME Properties: Fluorination can significantly improve a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By fine-tuning lipophilicity and metabolic stability, chemists can optimize a drug candidate's oral bioavailability and pharmacokinetic properties.[13]

  • Binding Affinity: The electronic and steric effects of fluorine can influence a molecule's binding affinity to its biological target. The electron-withdrawing nature of fluorine can alter the charge distribution of the molecule, potentially leading to stronger interactions with the active site of an enzyme or receptor.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug discovery and development. Below are standardized protocols for measuring key parameters.

Determination of pKa

The pKa of a compound can be determined potentiometrically or spectrophotometrically.

Caption: Workflow for pKa determination.

Determination of LogP

The octanol-water partition coefficient (LogP) is most commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

Caption: Workflow for LogP determination.

Determination of Solubility

Thermodynamic solubility is typically determined by the shake-flask method.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

Fluorinated anilines are indispensable tools in the arsenal of the medicinal chemist. The introduction of fluorine, with its unique electronic and steric properties, provides a predictable and powerful means to fine-tune the physicochemical properties of aniline-based scaffolds. A thorough understanding of how fluorine substitution impacts pKa, logP, solubility, and other key parameters is essential for the rational design of drug candidates with optimized ADME profiles and enhanced therapeutic potential. This guide has provided a comprehensive overview of these properties, offering both a theoretical foundation and practical guidance for researchers in the field of drug discovery and development.

References

solubility of "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] For researchers, process chemists, and formulation scientists, a thorough understanding of a compound's solubility is fundamental to reaction optimization, purification, and the development of stable formulations. This document outlines the theoretical principles governing the solubility of this specific molecule, provides detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and explains the causality behind critical experimental choices. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Significance of Solubility

This compound (Molecular Formula: C₉H₈F₃NO, Molecular Weight: ~203.16 g/mol ) is a substituted acetophenone derivative.[2] Its structure, featuring an aromatic amine, a ketone, and a lipophilic trifluoromethyl group, makes it a valuable building block in medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[1][2]

The solubility of this intermediate is a critical parameter that dictates:

  • Reaction Kinetics: The choice of solvent directly impacts reaction rates and outcomes by ensuring reactants are in the same phase.

  • Purification Strategies: Solubility differences are exploited in crystallization, extraction, and chromatographic purification.

  • Formulation Development: For any potential downstream applications, understanding solubility is the first step in creating stable solutions or suspensions.

This guide will first deconstruct the molecule's structure to predict its solubility behavior before outlining rigorous experimental procedures for its empirical determination.

Physicochemical Profile and Theoretical Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] We can analyze the key functional groups of this compound to anticipate its behavior in various organic solvents.

  • Amino Group (-NH₂): The primary amine is polar and capable of acting as a hydrogen bond donor. This group suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents. It also confers weak basicity, which can be exploited for solubility in acidic aqueous solutions.[5][6]

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and nonpolar. It significantly increases the molecule's affinity for nonpolar or moderately polar environments and can reduce solubility in highly polar, aqueous systems.[2][7]

  • Phenyl Ring: The aromatic ring is nonpolar and contributes to the overall lipophilicity of the molecule.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar phenyl ring and -CF₃ group will interact favorably, but the polar amine and ketone groups will limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)HighThese solvents effectively solvate the entire molecule. Their dipoles interact with the polar groups, and their organic character interacts with the nonpolar regions.
Polar Protic Methanol, EthanolModerate to HighThe alcohols can hydrogen bond with the amine and ketone groups. However, the strong hydrogen-bonding network of the solvent itself may be disrupted by the molecule's bulky nonpolar regions.
Aqueous WaterVery LowThe large, nonpolar surface area from the trifluoromethyl-phenyl group will dominate, leading to poor water solubility.[7]

Experimental Determination of Solubility

A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a precise quantitative determination.

Phase 1: Qualitative Solubility Classification

This initial screening provides a fast, practical understanding of the compound's solubility across a range of common lab solvents. The procedure helps in selecting solvents for reactions, chromatography, and crystallization.[5][8]

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.

  • Solvent Addition: To the first vial, add the test solvent (e.g., methanol) dropwise, up to a total volume of 1 mL.

  • Agitation: After each addition of a few drops, cap the vial and vortex or shake vigorously for 30-60 seconds.[3]

  • Observation: Visually inspect the solution for the complete disappearance of solid particles.

  • Classification:

    • Soluble: The solid dissolves completely in <1 mL of solvent.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain after adding 1 mL.

    • Insoluble: No discernible amount of solid dissolves.

  • Documentation: Record the observations for each solvent tested.

The following diagram illustrates the decision-making process for classifying the compound.

G start_node Start: 10-20 mg of Compound process_node_1 Vortex for 60s start_node->process_node_1 Add 1 mL Solvent (e.g., Acetone) process_node process_node decision_node decision_node result_node result_node insoluble_node insoluble_node decision_node_1 Solid Dissolved? process_node_1->decision_node_1 result_node_1 Classify: Soluble decision_node_1->result_node_1 Yes decision_node_2 Any Solid Dissolved? decision_node_1->decision_node_2 No result_node_2 Classify: Partially Soluble decision_node_2->result_node_2 Yes insoluble_node_1 Classify: Insoluble decision_node_2->insoluble_node_1 No G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Analysis & Reporting prep_node prep_node process_node process_node qc_node qc_node analysis_node analysis_node result_node result_node prep1 Add Excess Solid to Vial (n=3) prep2 Add Precise Volume of Solvent prep1->prep2 equil1 Agitate at Constant Temp. prep2->equil1 equil2 Sample at T1, T2, T3... equil1->equil2 equil3 Concentration Plateaued? equil2->equil3 equil3->equil1 No, Continue Agitation proc1 Centrifuge or Settle equil3->proc1 Yes proc2 Filter Supernatant (0.22 µm PTFE) proc1->proc2 proc3 Dilute Filtrate proc2->proc3 ana1 Quantify by Validated HPLC Method proc3->ana1 ana2 Calculate Solubility (mg/mL) ana1->ana2 ana3 Report Mean ± SD ana2->ana3

References

A Comprehensive Technical Guide on the Commercial Availability and Synthetic Utility of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. This document offers full editorial control to present the most relevant and practical information, moving beyond rigid templates to deliver a narrative grounded in scientific integrity and field-proven expertise. We will explore its commercial availability, synthesis, and applications, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound, identified by the CAS Number 37885-07-7, is a crucial intermediate in the synthesis of a diverse array of bioactive molecules. Its structure, featuring an aniline ring substituted with both an acetyl and a trifluoromethyl group, offers a unique combination of reactive sites for chemical elaboration. The presence of the trifluoromethyl (-CF3) group is of particular significance in drug design. This moiety is known to enhance the metabolic stability and binding affinity of drug candidates by increasing their lipophilicity and altering their electronic properties.[1] Consequently, this compound serves as a valuable starting material in the development of novel pharmaceuticals and agrochemicals.

Commercial Availability and Procurement

This compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data to confirm its identity and quality.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberPurityNotes
Sigma-Aldrich (Merck)[2]37885-07-7≥98%A well-established supplier with extensive documentation.
eChemHub[3]37885-07-7Not specifiedA platform for sourcing a variety of chemical compounds.
ChemUniverse[3]Not specifiedNot specifiedOffers bulk quote requests for specialty chemicals.

This table is a representative sample and not exhaustive. Researchers are encouraged to consult supplier websites for the most current product specifications and availability.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone. This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.

Rationale for the Synthetic Approach

Catalytic hydrogenation is the preferred method for this conversion due to its high selectivity and yield.[1] The use of a catalyst, typically a noble metal on a solid support, allows the reaction to proceed under milder conditions (temperature and pressure) compared to other reduction methods, minimizing the risk of side reactions. The choice of catalyst and solvent is critical for achieving optimal results.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone.

Materials:

  • 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • A suitable hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a suitable pressure vessel, dissolve 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone in a sufficient volume of ethanol. The concentration should be optimized based on the scale of the reaction, but a starting point of 0.1-0.5 M is common.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon to the solution. The catalyst loading is typically in the range of 1-5 mol% relative to the nitro compound. The choice of a heterogeneous catalyst like Pd/C simplifies the purification process, as it can be easily removed by filtration.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with nitrogen or argon to remove any air, and then introduce hydrogen gas to the desired pressure (typically 1-5 bar). The reaction is then stirred vigorously at room temperature or with gentle heating (e.g., 30-50 °C) to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

G A Dissolve 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone in Ethanol B Add 10 wt% Pd/C catalyst A->B C Pressurize with H₂ gas (1-5 bar) B->C D Stir at room temperature C->D E Monitor reaction by TLC/HPLC D->E F Filter to remove catalyst E->F Reaction Complete G Concentrate under reduced pressure F->G H Characterize the product (NMR, MS) G->H

Caption: Catalytic hydrogenation workflow.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The amino group can be readily derivatized to form amides, sulfonamides, or participate in cyclization reactions to construct heterocyclic systems. The ketone functionality can be a site for further modifications or can be a key pharmacophoric element.

While specific marketed drugs directly synthesized from this starting material are not prominently disclosed in the public domain, its structural motifs are present in numerous investigational compounds. For instance, derivatives of trifluoromethyl-substituted anilines are explored as kinase inhibitors for the treatment of cancer. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity of these inhibitors to their target proteins.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the discovery and development of new chemical entities with potential therapeutic applications. Its synthesis via catalytic hydrogenation of the corresponding nitro compound is a robust and scalable method. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a foundational understanding of this important intermediate, empowering researchers to leverage its potential in their scientific endeavors.

References

Methodological & Application

synthesis of "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key building block in the development of modern pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is crucial for enhancing molecular lipophilicity, metabolic stability, and biological efficacy.[1][2] This application note details a robust and well-established three-step synthetic pathway commencing from 3-(trifluoromethyl)aniline. The chosen strategy involves an initial protection of the amine functionality, followed by a regioselective Friedel-Crafts acylation, and concluding with a deprotection step to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and process flow visualizations are provided to ensure reproducibility and safety for researchers in drug discovery and chemical development.

Introduction and Synthetic Strategy

This compound serves as a critical intermediate for constructing more complex molecular architectures. The presence of an amino group, a ketone, and a trifluoromethyl-substituted aromatic ring offers multiple points for further chemical modification.

The primary challenge in synthesizing this molecule via electrophilic aromatic substitution is the nature of the free amino group on the starting aniline precursor. The amino group is a strong Lewis base that will irreversibly complex with the Lewis acid catalyst (e.g., Aluminum trichloride, AlCl₃) required for a Friedel-Crafts acylation. This complexation deactivates the aromatic ring towards the desired electrophilic attack.

To overcome this, a protection-acylation-deprotection strategy is employed. This approach leverages the directing effects of an amide group to ensure high regioselectivity in the key acylation step.

  • Protection: The amino group of 3-(trifluoromethyl)aniline is converted to an acetamide. This transformation changes the substituent from a strongly activating, base-sensitive group to a moderately activating, ortho-, para-directing group that is stable to Lewis acids.

  • Friedel-Crafts Acylation: The N-protected aniline undergoes a regioselective Friedel-Crafts acylation. The acetamido group directs the incoming acetyl group primarily to the ortho position, which is sterically less hindered than the alternative ortho position.

  • Deprotection: The acetamide is hydrolyzed under acidic conditions to regenerate the free amine, affording the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A 3-(Trifluoromethyl)aniline B N-(3-(Trifluoromethyl)phenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-Acetyl-5-(trifluoromethyl)phenyl)acetamide B->C Acetyl Chloride, AlCl₃, DCM D This compound C->D aq. HCl, Reflux

Figure 1: Overall three-step synthetic workflow.

Reaction Mechanism: Friedel-Crafts Acylation

The core transformation is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from acetyl chloride and the Lewis acid catalyst, aluminum trichloride.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring of the N-protected aniline derivative. The acetamido group directs this attack to the ortho position. Subsequent loss of a proton restores aromaticity and yields the acylated product. Because the product ketone is also a Lewis base, a stoichiometric amount of AlCl₃ is required as it forms a complex with the product.[4][5] This complex is later hydrolyzed during aqueous workup.

G Mechanism of Friedel-Crafts Acylation cluster_Acylium cluster_Substitution AcCl Acetyl Chloride Complex1 [Ac-Cl-AlCl₃] Complex AcCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ Acylium Acylium Ion (CH₃C⁺=O) Complex1->Acylium AlCl4 [AlCl₄]⁻ Complex1->AlCl4 SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex + Substrate Substrate N-Protected Aniline ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺

Figure 2: Simplified mechanism of the key acylation step.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[6][7] All reagents are hazardous and should be handled with care.

Part A: Synthesis of N-(3-(trifluoromethyl)phenyl)acetamide (Protection)
  • Reagent Setup:

    • 3-(Trifluoromethyl)aniline (10.0 g, 62.1 mmol)

    • Acetic anhydride (8.8 ml, 9.5 g, 93.1 mmol)

    • Pyridine (1.0 ml, 12.4 mmol)

    • Dichloromethane (DCM), anhydrous (100 ml)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-(trifluoromethyl)aniline and dichloromethane.

    • Stir the solution until the aniline is fully dissolved. Add pyridine to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add acetic anhydride dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford N-(3-(trifluoromethyl)phenyl)acetamide as a white crystalline solid.

Part B: Synthesis of N-(2-acetyl-5-(trifluoromethyl)phenyl)acetamide (Friedel-Crafts Acylation)
  • Reagent Setup:

    • N-(3-(trifluoromethyl)phenyl)acetamide (from Part A, 10.0 g, 49.2 mmol)

    • Aluminum chloride (AlCl₃), anhydrous (19.7 g, 147.7 mmol)

    • Acetyl chloride (5.3 ml, 5.8 g, 73.8 mmol)

    • 1,2-Dichloroethane (DCE), anhydrous (150 ml)

  • Procedure:

    • To a dry 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride and 1,2-dichloroethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride to the suspension. Stir for 15 minutes.

    • In a separate flask, dissolve N-(3-(trifluoromethyl)phenyl)acetamide in 50 mL of 1,2-dichloroethane.

    • Add the substrate solution dropwise to the AlCl₃ suspension over 30 minutes, keeping the internal temperature below 10 °C.

    • After addition, slowly warm the reaction mixture to 80 °C and reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then to 0 °C.

    • Workup: Very carefully and slowly quench the reaction by pouring the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl. Caution: Exothermic reaction and HCl gas evolution.

    • Stir the quenched mixture vigorously for 30 minutes. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 2 x 50 mL of DCE.

    • Combine the organic layers and wash with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part C: Synthesis of this compound (Deprotection)
  • Reagent Setup:

    • N-(2-acetyl-5-(trifluoromethyl)phenyl)acetamide (from Part B, 10.0 g, 40.8 mmol)

    • 6 M Hydrochloric acid (HCl) (100 mL)

    • Ethanol (50 mL)

  • Procedure:

    • In a 250 mL round-bottom flask, suspend the acylated intermediate in ethanol and 6 M HCl.

    • Heat the mixture to reflux (approx. 90-100 °C) and maintain for 3-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place in an ice bath.

    • Workup: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by carefully adding 6 M NaOH until the pH is ~7-8. The product will precipitate out of the solution.

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

    • Dry the product under vacuum at 40-50 °C to a constant weight. The final product, this compound, should be an off-white or pale yellow solid.[1][8]

Process Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Researchers should optimize these conditions for their specific laboratory setup.

ParameterStep A: ProtectionStep B: AcylationStep C: Deprotection
Starting Material 3-(Trifluoromethyl)anilineN-(3-(CF₃)phenyl)acetamideN-(2-acetyl-5-(CF₃)phenyl)acetamide
Key Reagents Acetic anhydride, PyridineAlCl₃, Acetyl chloride6 M HCl
Solvent DCM1,2-DichloroethaneEthanol/Water
Temperature 0 °C to RT0 °C to 80 °CReflux (~95 °C)
Reaction Time 2 hours4-6 hours3-5 hours
Typical Yield >95%70-85%>90%
Product Form White SolidYellow/Brown SolidPale Yellow Solid[8]

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10] Avoid breathing dust and ensure adequate ventilation.[9][11]

  • Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and quench with extreme caution.

  • Acetyl Chloride & Acetic Anhydride: Corrosive, lachrymatory, and react with water. Handle only in a fume hood.

  • 3-(Trifluoromethyl)aniline: Toxic and an irritant. Avoid skin contact and inhalation.

  • Solvents (DCM, DCE): Volatile and potentially carcinogenic. Minimize exposure.

  • Handling: Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated. Aqueous acidic and basic waste should be neutralized before disposal.

References

Application Note & Detailed Protocol: Regioselective Friedel-Crafts Acylation of 3-(Trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The introduction of an acyl group onto an aromatic ring, known as Friedel-Crafts acylation, is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds. However, substrates like 3-(trifluoromethyl)aniline present significant challenges due to the simultaneous presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group and a Lewis-basic amino (-NH2) group. This guide provides a comprehensive, field-tested protocol for the successful acylation of 3-(trifluoromethyl)aniline. We circumvent the inherent reactivity challenges by employing a strategic three-step sequence: N-protection, regioselective Friedel-Crafts acylation, and subsequent deprotection. This application note elucidates the chemical reasoning behind each procedural choice, offers a detailed step-by-step methodology, and includes a troubleshooting guide to empower researchers in synthesizing these valuable chemical intermediates.

Strategic Imperatives: Overcoming the Challenges of Acylating 3-(Trifluoromethyl)aniline

The direct Friedel-Crafts acylation of 3-(trifluoromethyl)aniline is synthetically unviable for two primary reasons:

  • Ring Deactivation: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which significantly reduces the nucleophilicity of the aromatic ring, making it resistant to electrophilic aromatic substitution.[1][2]

  • Catalyst Sequestration: The amino (-NH2) group is a Lewis base that readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][4] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, further deactivating the ring and preventing the desired acylation.[4]

To overcome these obstacles, a robust three-stage synthetic strategy is necessary. This workflow is designed to first modulate the reactivity of the aniline, then perform the key C-C bond formation, and finally restore the initial amino functionality.

G cluster_workflow Synthetic Workflow A Stage 1: N-Protection (Amide Formation) Intermediate1 N-(3-(Trifluoromethyl)phenyl)acetamide A->Intermediate1 B Stage 2: Friedel-Crafts Acylation (C-C Bond Formation) Intermediate2 Acylated Acetamide Intermediate B->Intermediate2 C Stage 3: Deprotection (Amide Hydrolysis) End Acylated 3-(Trifluoromethyl)aniline C->End Start 3-(Trifluoromethyl)aniline Start->A Intermediate1->B Intermediate2->C

Caption: High-level overview of the three-stage synthetic strategy.

By converting the amine to an acetamide, we temporarily replace the problematic basic group with an amide functionality. The acetamido group is still an activating, ortho, para-director but is significantly less basic, allowing the Friedel-Crafts reaction to proceed without interference with the catalyst.[3]

Mechanistic Insights & Regioselectivity

The success of this protocol hinges on controlling the regioselectivity of the acylation step. The substrate for the key Friedel-Crafts reaction is N-(3-(trifluoromethyl)phenyl)acetamide. The directing effects of the two substituents determine the position of electrophilic attack.

  • Acetamido Group (-NHCOCH₃): An activating, ortho, para-director.

  • Trifluoromethyl Group (-CF₃): A deactivating, meta-director.

The powerful ortho, para-directing effect of the acetamido group dominates. Therefore, the incoming acyl group will be directed to the positions ortho or para to it (C2, C4, C6). The -CF₃ group directs to C5 (which is also para to the acetamido group) and C1. The confluence of these effects strongly favors substitution at the C4 position, which is para to the highly activating acetamido group and sterically unhindered. A minor amount of the C6-ortho isomer may also be formed.

G cluster_mechanism Friedel-Crafts Acylation Mechanism cluster_attack Step 2: Nucleophilic Attack acyl_halide R-CO-Cl acylium_ion Acylium Ion [R-C≡O]⁺ ↔ R-C⁺=O acyl_halide->acylium_ion + AlCl₃ Step 1: Formation of Electrophile lewis_acid AlCl₃ lewis_acid->acylium_ion sigma_complex Arenium Ion Intermediate (Sigma Complex) acylium_ion->sigma_complex substrate N-(3-(CF₃)phenyl)acetamide substrate->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Step 3: Deprotonation & Aromaticity Restoration (-H⁺, +AlCl₃) final_product Acylated Product product_complex->final_product Step 4: Aqueous Workup

Caption: Generalized mechanism of the Friedel-Crafts acylation reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Reagents like aluminum chloride and acyl chlorides are corrosive and react violently with water.[5] Ensure all glassware is thoroughly dried.

Part A: Synthesis of N-(3-(trifluoromethyl)phenyl)acetamide (Protection)

This step converts the primary amine into a less basic acetamide, preparing it for acylation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
3-(Trifluoromethyl)aniline161.125.00 g31.01.0
Acetyl Chloride78.502.56 mL (2.82 g)36.01.15
Pyridine (Anhydrous)79.1015 mL--
Dichloromethane (DCM)84.9350 mL--
1 M Hydrochloric Acid-~30 mL--
Saturated NaHCO₃ solution-~30 mL--
Brine-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (5.00 g, 31.0 mmol) in anhydrous dichloromethane (50 mL) and pyridine (15 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Add acetyl chloride (2.56 mL, 36.0 mmol) dropwise to the stirred solution over 15 minutes using a syringe or dropping funnel. A white precipitate (pyridinium hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallize from an ethanol/water or hexanes/ethyl acetate mixture to yield pure N-(3-(trifluoromethyl)phenyl)acetamide as a white crystalline solid.

Part B: Friedel-Crafts Acylation of N-(3-(trifluoromethyl)phenyl)acetamide

This is the key C-C bond-forming step. Anhydrous conditions are critical for success.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
N-(3-(CF₃)phenyl)acetamide203.164.06 g20.01.0
Aluminum Chloride (Anhydrous)133.346.67 g50.02.5
Acetyl Chloride78.501.57 mL (1.73 g)22.01.1
1,2-Dichloroethane (DCE)98.9660 mL--
Crushed Ice-~100 g--
Concentrated HCl-~15 mL--

Procedure:

  • Set up a 250 mL three-neck round-bottom flask, oven-dried and assembled while hot, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (6.67 g, 50.0 mmol) and 1,2-dichloroethane (30 mL).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1.57 mL, 22.0 mmol) to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve N-(3-(trifluoromethyl)phenyl)acetamide (4.06 g, 20.0 mmol) in 1,2-dichloroethane (30 mL).

  • Add the acetamide solution dropwise via the dropping funnel to the cold, stirred AlCl₃/acetyl chloride mixture over 30 minutes.

  • After addition, remove the ice bath and heat the reaction mixture to 60 °C. Maintain this temperature for 3-5 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated HCl (~15 mL) in a large beaker with vigorous stirring. This is a highly exothermic process.[5]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product will likely be a mixture of isomers. Purify using flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the desired N-(4-acetyl-3-(trifluoromethyl)phenyl)acetamide.

Part C: Deprotection to 4-Amino-2-(trifluoromethyl)acetophenone

This final step hydrolyzes the amide to reveal the target acylated aniline.

Reagent/MaterialQuantity
Acylated Acetamide Intermediate20.0 mmol (from previous step)
Ethanol (95%)50 mL
Concentrated HCl25 mL

Procedure:

  • Place the purified acylated acetamide intermediate in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add ethanol (50 mL) and concentrated HCl (25 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Slowly neutralize the mixture by adding it to a stirred, ice-cold solution of saturated sodium carbonate or sodium hydroxide until the pH is > 8.

  • Extract the product into ethyl acetate or dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, the final product can be purified by recrystallization or a short silica gel plug to yield 4-amino-2-(trifluoromethyl)acetophenone.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction in Part B Inactive (hydrated) AlCl₃. Insufficient heating.Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is meticulously dried. Increase reaction temperature or time, monitoring carefully by TLC.
Low Yield in Part B Incomplete reaction. Product loss during work-up. Substrate decomposition.Extend reaction time. Ensure pH is correct during extractions to avoid losing product in the aqueous layer. Consider a milder Lewis acid if decomposition is suspected.
Poor Regioselectivity Reaction conditions favoring other isomers.Alter the solvent; nitrobenzene can sometimes change isomer distribution.[3] Running the reaction at a lower temperature may improve selectivity for the thermodynamically favored product.
Incomplete Deprotection (Part C) Insufficient hydrolysis time or acid concentration.Increase reflux time. Ensure a sufficient excess of concentrated acid is used. Alternatively, consider basic hydrolysis (e.g., NaOH in aq. EtOH).

References

Topic: High-Fidelity Purification Strategies for 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a key substituted acetophenone derivative utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. The presence of impurities, including starting materials, isomers, or reaction by-products, can significantly impede downstream reaction efficiency, compromise the integrity of the final active ingredient, and introduce safety concerns. This document provides a detailed guide for researchers, chemists, and drug development professionals on robust and validated techniques for the purification of this intermediate. We will explore recrystallization, flash column chromatography, and acid-base extraction, explaining the fundamental principles behind each method and providing step-by-step protocols designed for reproducibility and scalability.

Introduction and Physicochemical Profile

The purity of a synthetic intermediate is paramount. For this compound, achieving high purity (>98%) is essential for ensuring predictable reaction kinetics and minimizing the formation of complex impurity profiles in subsequent synthetic steps. Common impurities can arise from incomplete reactions or side reactions during its synthesis.[1][2] This guide offers a selection of purification methodologies tailored to different impurity profiles and scales of operation.

A foundational understanding of the compound's properties is critical before commencing any purification workflow.

PropertyValueSource
CAS Number 37885-07-7[3]
Molecular Formula C₉H₈F₃NO[4]
Molecular Weight 203.16 g/mol [5]
Appearance Solid (typically a powder or crystals)[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, 2-8°C[5]

Strategic Approach to Purification

The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. A logical workflow can guide this decision-making process.

Purification_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid is_scale_large Scale > 5g? is_solid->is_scale_large Yes impurity_polarity Are impurities significantly different in polarity? is_solid->impurity_polarity No (Oil) is_scale_large->impurity_polarity No recrystallization Protocol 1: Recrystallization is_scale_large->recrystallization Yes impurity_acidic_neutral Are impurities acidic or neutral? impurity_polarity->impurity_acidic_neutral No chromatography Protocol 2: Flash Column Chromatography impurity_polarity->chromatography Yes impurity_acidic_neutral->chromatography No extraction Protocol 3: Acid-Base Extraction impurity_acidic_neutral->extraction Yes end_product Pure Product (Verify with TLC/HPLC/NMR) recrystallization->end_product chromatography->end_product extraction->end_product

Caption: Decision workflow for selecting the optimal purification technique.

Protocol 1: Recrystallization

Principle and Application

Recrystallization is the gold standard for purifying solid compounds on a moderate to large scale. It leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C). This differential allows the desired compound to crystallize out upon cooling, while impurities remain dissolved in the "mother liquor."

Solvent System Selection

The key to successful recrystallization is selecting the appropriate solvent. For this compound, its aromatic nature combined with polar amino and ketone groups suggests that moderately polar solvents or binary solvent mixtures are promising candidates. A preliminary screening is essential.

Solvent SystemSolubility (Cold)Solubility (Hot)Rationale
Isopropanol (IPA) LowHighA good first choice. The alcohol interacts well with the polar groups.
Ethanol/Water LowHighAdding water as an anti-solvent can effectively crash out the product upon cooling.[6]
Ethyl Acetate/Hexane LowHighA common binary system. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.
Toluene LowHighEffective for less polar impurities.
Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., Isopropanol) and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing yield. An excess of solvent will keep more of your product dissolved even after cooling.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities.

    • Expert Insight: Using cold solvent for the wash is non-negotiable. Warm solvent will dissolve a significant portion of your purified product.

  • Drying: Dry the purified crystals under vacuum. The purity can then be assessed by melting point analysis and HPLC.

Protocol 2: Flash Column Chromatography

Principle and Application

Flash column chromatography is a highly versatile technique for separating compounds with different polarities. It is ideal for purifying oils or solids, especially when impurities have similar solubility profiles to the target compound, making recrystallization ineffective. The separation occurs based on the differential partitioning of the components between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7]

Phase Selection and Optimization
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for a moderately polar compound like this.

  • Mobile Phase (Eluent): The eluent is typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to achieve a Retention Factor (Rf) of 0.25-0.35 for the target compound, which ensures good separation and a reasonable elution time.

TLC Trial System (Hexane:Ethyl Acetate)Observed Rf of ProductAssessment
90:10~0.1Too low; increase polarity of eluent.
80:20 ~0.3 Optimal for column separation.
70:30~0.5Too high; product will elute too quickly with poor separation.
Step-by-Step Methodology
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). Pour the slurry into a glass column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method. Carefully add this powder to the top of the packed column.

    • Expert Insight: Dry loading is superior to wet loading (injecting a solution) as it results in a much sharper starting band and better separation.

  • Elution: Add the eluent to the top of the column and apply positive pressure to force the eluent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each collected fraction on a TLC plate to determine which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Acid-Base Extraction

Principle and Application

This powerful liquid-liquid extraction technique is specifically suited for separating basic compounds from neutral or acidic impurities. The primary amino group on this compound is basic and can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent, allowing for a clean separation.

Extraction_Process cluster_0 Step 1: Initial State cluster_1 Step 2: Acid Wash cluster_2 Step 3: Basification & Re-extraction start Crude Mixture in Ethyl Acetate (Organic Phase) {Product (Basic) + Impurities (Neutral)} acid_wash Add 1M HCl (Aqueous Phase) start->acid_wash Shake in Separatory Funnel organic_impurities Organic Phase {Neutral Impurities} acid_wash->organic_impurities aqueous_product Aqueous Phase {Protonated Product (Salt)} acid_wash->aqueous_product basify Aqueous Phase + NaOH (Deprotonates Product) aqueous_product->basify Separate Layers reextract Add fresh Ethyl Acetate basify->reextract final_organic Organic Phase {Pure Product} reextract->final_organic final_aqueous Aqueous Phase {Salts} reextract->final_aqueous

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Acid Extraction: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The target compound will move into the aqueous layer as its hydrochloride salt.

  • Layer Separation: Drain the lower aqueous layer into a clean flask. The upper organic layer, containing neutral impurities, can be discarded or washed again with 1M HCl to ensure complete recovery.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with stirring until the pH is basic (pH > 10, check with pH paper). The deprotonated product may precipitate out.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate and shake to extract the purified, neutral product back into the organic phase.

  • Final Workup: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the pure product.

Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Oiling out during recrystallization The compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point.Use a lower-boiling point solvent. Alternatively, try a binary solvent system and add the anti-solvent very slowly at a slightly elevated temperature.
Poor recovery from recrystallization Too much solvent was used; the compound has significant solubility even when cold.Re-evaporate some of the solvent from the mother liquor and attempt a second crystallization. Ensure the solution is thoroughly chilled.
Streaking on TLC plate Sample is too concentrated; compound is highly polar or acidic/basic.Dilute the sample. Add a trace amount of acid (acetic acid) or base (triethylamine) to the eluent system to suppress ionization and improve spot shape.
Poor separation on column Incorrect eluent system; column was packed poorly; sample band was too wide.Re-optimize the eluent using TLC. Repack the column ensuring a uniform bed. Use the dry loading method for a sharper initial band.
Emulsion during extraction Vigorous shaking with solvents of similar density; presence of surfactants.Allow the mixture to stand. Gentle swirling can break the emulsion. Add a small amount of brine (saturated NaCl) to increase the polarity of the aqueous phase.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a widely adopted strategy to enhance the therapeutic efficacy of small molecules.[1] The trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly improve a drug's pharmacokinetic profile and binding affinity to its target protein.[2][3] When appended to a versatile synthetic building block like this compound, it provides a powerful starting point for the construction of a diverse array of heterocyclic scaffolds known to form the core of numerous kinase inhibitors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key kinase inhibitor frameworks. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for the synthesis of quinazoline, quinoline, and pyridopyrimidine cores, and present these methodologies as self-validating systems for robust and reproducible outcomes.

The Trifluoromethyl Advantage in Kinase Inhibition

The trifluoromethyl group is not merely a bioisostere for a methyl group; its distinct electronic properties confer several advantages in the context of kinase inhibition:

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modulate the electronics of the aromatic ring, influencing hydrogen bonding and electrostatic interactions within the kinase ATP-binding site.[2] In some instances, the trifluoromethyl group can engage in favorable hydrophobic interactions in specific pockets of the kinase domain, as seen in the binding of nilotinib and bafetinib to the Abl kinase domain.[4]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3] This increased stability often leads to a longer in vivo half-life and improved bioavailability of the drug candidate.[3]

  • Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2][3] This property is crucial for targeting intracellular kinases and for drugs aimed at central nervous system disorders.

These advantageous properties underscore the significance of this compound as a high-value starting material in drug discovery programs.

Synthetic Workflow Overview

The general strategy for leveraging this compound in the synthesis of kinase inhibitors involves the construction of heterocyclic ring systems that are prevalent in FDA-approved drugs.[5] The ortho-amino ketone functionality of this starting material is primed for a variety of cyclocondensation reactions to form fused ring systems.

G cluster_quinazoline Quinazoline Scaffold cluster_quinoline Quinoline Scaffold cluster_pyridopyrimidine Pyridopyrimidine Scaffold start This compound q1 Cyclocondensation with Urea/Thiourea start->q1 ql1 Friedländer Annulation with α-methylene carbonyls start->ql1 p1 Reaction with malononitrile/ethyl cyanoacetate start->p1 q2 4-Chloro-6-(trifluoromethyl)quinazoline q1->q2 Chlorination (POCl₃) q3 4-Anilino-6-(trifluoromethyl)quinazoline Kinase Inhibitors q2->q3 SNAr with substituted anilines ql2 Substituted 2-Methyl-7-(trifluoromethyl)quinolines ql1->ql2 p2 2-Amino-3-cyano-7-(trifluoromethyl)quinoline p1->p2 p3 Cyclization with formamide or guanidine p2->p3 p4 Pyrido[2,3-d]pyrimidine Kinase Inhibitors p3->p4

Figure 1: General synthetic pathways from this compound to key kinase inhibitor scaffolds.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of the 4-Anilino-6-(trifluoromethyl)quinazoline Scaffold

The 4-anilinoquinazoline core is a well-established pharmacophore found in several clinically successful EGFR tyrosine kinase inhibitors. The following protocol outlines a robust three-step synthesis starting from this compound.

Step 1a: Cyclocondensation to form 6-(Trifluoromethyl)quinazolin-4(3H)-one

This step involves the formation of the pyrimidinone ring through a cyclocondensation reaction with urea. This reaction is a fundamental method for constructing the quinazolinone skeleton.

  • Reagents and Materials:

    • This compound

    • Urea

    • Polyphosphoric acid (PPA)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq) and urea (3.0 eq).

    • Add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of the starting ethanone).

    • Heat the reaction mixture to 140-150 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

    • A precipitate will form. Continue stirring until all the PPA has dissolved.

    • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6-(trifluoromethyl)quinazolin-4(3H)-one.

Step 1b: Chlorination to form 4-Chloro-6-(trifluoromethyl)quinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.

  • Reagents and Materials:

    • 6-(Trifluoromethyl)quinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, suspend 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

    • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The suspension should become a clear solution.

    • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

    • To the residue, cautiously add crushed ice. A solid will precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-chloro-6-(trifluoromethyl)quinazoline.

Step 1c: Nucleophilic Aromatic Substitution (SNAr) to form 4-Anilino-6-(trifluoromethyl)quinazoline Derivatives

This final step involves the coupling of the chloroquinazoline intermediate with a variety of substituted anilines to generate a library of potential kinase inhibitors.

  • Reagents and Materials:

    • 4-Chloro-6-(trifluoromethyl)quinazoline

    • Substituted aniline (e.g., 3-ethynylaniline for an erlotinib-like analogue)

    • Isopropanol or other suitable solvent

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Dissolve 4-chloro-6-(trifluoromethyl)quinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution.

    • If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

StepReactantsKey ReagentsProductTypical Yield
1a This compound, UreaPolyphosphoric Acid6-(Trifluoromethyl)quinazolin-4(3H)-one70-85%
1b 6-(Trifluoromethyl)quinazolin-4(3H)-onePOCl₃, DMF (cat.)4-Chloro-6-(trifluoromethyl)quinazoline85-95%
1c 4-Chloro-6-(trifluoromethyl)quinazoline, Substituted AnilineIsopropanol4-Anilino-6-(trifluoromethyl)quinazoline60-90%
Table 1: Summary of the synthetic protocol for 4-anilino-6-(trifluoromethyl)quinazoline derivatives.
Protocol 2: Friedländer Annulation for the Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline Scaffolds

The Friedländer synthesis is a classical and efficient method for constructing quinoline rings from o-aminoaryl ketones and compounds containing an α-methylene group.[2][3][6][7] This approach provides a direct route to substituted quinolines, which are also important scaffolds in kinase inhibitor design.

  • Reagents and Materials:

    • This compound

    • α-Methylene carbonyl compound (e.g., acetone, ethyl acetoacetate)

    • Acid or base catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

    • Ethanol or other suitable solvent

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure (Acid-catalyzed):

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the α-methylene carbonyl compound (e.g., acetone, 1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-7-(trifluoromethyl)quinoline derivative.

Starting MaterialsCatalystProduct
This compound, Acetonep-Toluenesulfonic acid2,4-Dimethyl-7-(trifluoromethyl)quinoline
This compound, Ethyl acetoacetatePotassium hydroxideEthyl 2-methyl-7-(trifluoromethyl)quinoline-4-carboxylate
Table 2: Examples of Friedländer synthesis products from this compound.
Protocol 3: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with demonstrated kinase inhibitory activity.[1][4] A common synthetic strategy involves the construction of a substituted pyridine ring onto a pre-existing pyrimidine, or vice-versa. Here, we propose a plausible route starting from our key intermediate.

Step 3a: Synthesis of 2-Amino-3-cyano-7-(trifluoromethyl)quinoline

This step utilizes a condensation reaction to form a substituted quinoline with ortho-amino and cyano groups, which is a versatile intermediate for further cyclization.

  • Reagents and Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-amino-3-cyano-7-(trifluoromethyl)quinoline.

Step 3b: Cyclization to form 4-Amino-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine

The ortho-aminonitrile intermediate is then cyclized with a one-carbon unit source, such as formamide or guanidine, to form the fused pyridopyrimidine ring system.

  • Reagents and Materials:

    • 2-Amino-3-cyano-7-(trifluoromethyl)quinoline

    • Formamide or Guanidine hydrochloride

    • Base (if using guanidine hydrochloride, e.g., sodium ethoxide)

    • High-boiling point solvent (e.g., N,N-dimethylformamide)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure (with Formamide):

    • In a round-bottom flask, heat a mixture of 2-amino-3-cyano-7-(trifluoromethyl)quinoline (1.0 eq) in an excess of formamide to 180-190 °C for 6-8 hours.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 4-amino-8-(trifluoromethyl)pyrido[2,3-d]pyrimidine.

G cluster_protocol1 Protocol 1: Quinazoline Synthesis cluster_protocol2 Protocol 2: Quinoline Synthesis start This compound p1_1 React with Urea/PPA start->p1_1 p2_1 Friedländer Annulation with R-CO-CH3 start->p2_1 p1_2 6-(CF3)quinazolin-4(3H)-one p1_1->p1_2 p1_3 Chlorinate with POCl3 p1_2->p1_3 p1_4 4-Chloro-6-(CF3)quinazoline p1_3->p1_4 p1_5 SNAr with ArNH2 p1_4->p1_5 p1_6 4-Anilino-6-(CF3)quinazoline p1_5->p1_6 p2_2 Substituted 2-Methyl-7-(CF3)quinoline p2_1->p2_2

Figure 2: Detailed workflow for the synthesis of quinazoline and quinoline scaffolds.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic scaffolds with proven utility in the development of kinase inhibitors. The protocols detailed herein provide a solid foundation for the construction of quinazoline, quinoline, and pyridopyrimidine libraries. The strategic placement of the trifluoromethyl group is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting compounds. Further derivatization of these core scaffolds will undoubtedly lead to the discovery of novel and potent kinase inhibitors for the treatment of cancer and other diseases.

References

derivatization of the amino group in "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Amino Group in 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl-substituted ortho-aminoacetophenone scaffold serves as a versatile precursor for a diverse array of heterocyclic systems and complex organic molecules. The strategic derivatization of its primary amino group is fundamental to unlocking its synthetic potential. This comprehensive application note provides researchers, scientists, and drug development professionals with an in-depth guide to the key derivatization strategies for this compound. We will explore the underlying chemical principles, provide detailed, field-tested protocols for acylation, sulfonylation, reductive amination, and cyclocondensation reactions, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of this compound

The subject molecule, this compound, features an aniline core substituted with two powerful electron-withdrawing groups (EWGs): an acetyl group (-COCH₃) ortho to the amine and a trifluoromethyl group (-CF₃) para to the amine. This specific substitution pattern has profound implications for the reactivity of the amino group.

  • Reduced Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom is significantly delocalized into the aromatic ring, a common feature of aromatic amines.[1] This effect is amplified by the strong inductive and resonance-withdrawing nature of the acetyl and trifluoromethyl groups, which drastically reduces the electron density on the nitrogen.[1][2][3] Consequently, the amine is substantially less basic and less nucleophilic than simple aniline or aliphatic amines, a critical factor to consider when selecting reaction conditions.[4]

  • Steric Considerations: The ortho-acetyl group imposes steric hindrance around the amino group, which can influence the approach of bulky reagents.[2] This may necessitate the use of less hindered reagents or more forcing reaction conditions to achieve efficient conversion.

  • A Versatile Handle for Heterocycle Synthesis: The ortho-amino ketone motif is a classic precursor for annulation reactions, enabling the construction of fused heterocyclic systems like quinolines and quinazolines, which are privileged scaffolds in drug discovery.[5][6][7][8][9]

This guide will focus on four principal pathways for derivatizing the amino group, providing both the synthetic "how" and the mechanistic "why" for each transformation.

Derivatization Pathways: A Strategic Overview

The derivatization of the primary amino group can be approached through several reliable methods, each yielding a distinct class of compounds with unique physicochemical properties. The choice of pathway depends on the desired final structure and the intended application.

G cluster_0 cluster_1 A This compound B Amide Derivatives A->B Acylation (RCOCl, (RCO)₂O) C Sulfonamide Derivatives A->C Sulfonylation (RSO₂Cl) D Secondary/Tertiary Amines A->D Reductive Amination (R'COR'', [H]) E Quinoline/Quinazoline Heterocycles A->E Cyclocondensation (e.g., Friedländer Annulation)

Caption: Key derivatization pathways for this compound.

Pathway I: Acylation to Form Amide Derivatives

Acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is crucial for building peptide-like linkages or modulating the electronic properties of the starting material. The resulting amide is significantly less basic than the parent amine.[2]

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[2] Due to the reduced nucleophilicity of the starting aniline, a base such as pyridine or triethylamine is typically required. The base serves two purposes: it acts as a scavenger for the HCl or carboxylic acid byproduct, driving the equilibrium forward, and it can also act as a nucleophilic catalyst.[2] For sterically hindered or electron-deficient amines, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can facilitate cleaner reactions, followed by deprotection.[10]

Protocol 3.1: Synthesis of N-(2-acetyl-5-(trifluoromethyl)phenyl)acetamide

Materials:

  • This compound (1.0 eq.)

  • Acetic Anhydride ((CH₃CO)₂O) (1.2 eq.)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to yield the desired amide.

ParameterValue
Starting Material 1.0 mmol (203 mg)
Acetic Anhydride 1.2 mmol (113 µL)
Pyridine 2.0 mmol (162 µL)
Solvent (DCM) 5 mL
Reaction Time 4-6 hours
Temperature 0 °C to RT
Typical Yield 85-95%

Pathway II: Sulfonylation to Form Sulfonamide Derivatives

Sulfonamides are a critical pharmacophore in a vast number of marketed drugs. The synthesis of sulfonamides from the title compound introduces a stable, electron-withdrawing group that can act as a hydrogen bond acceptor.

Scientific Rationale

Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. The resulting N-S bond is very stable to hydrolysis. The reaction involves the formation of a sulfonyl radical and an iminyl radical as intermediates.[11]

Protocol 4.1: Synthesis of N-(2-acetyl-5-(trifluoromethyl)phenyl)benzenesulfonamide

Materials:

  • This compound (1.0 eq.)

  • Benzenesulfonyl Chloride (PhSO₂Cl) (1.1 eq.)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask under nitrogen, dissolve this compound in anhydrous pyridine (approx. 0.3 M concentration).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude solid by column chromatography (Hexane/Ethyl Acetate gradient) to obtain the pure sulfonamide.

ParameterValue
Starting Material 1.0 mmol (203 mg)
Benzenesulfonyl Chloride 1.1 mmol (194 mg)
Solvent (Pyridine) 3 mL
Reaction Time 12-16 hours
Temperature 0 °C to RT
Typical Yield 80-90%

Pathway III: Reductive Amination for N-Alkylation

Reductive amination is a powerful and widely used method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[12][13] This one-pot procedure involves the formation of an intermediate imine (or enamine), which is then reduced in situ.[14]

Scientific Rationale

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form an imine.[15] This equilibrium is often favored by removing the water formed, or by using a Lewis acid catalyst.[14] A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted carbonyl compound.[14][15] NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and is effective under mildly acidic conditions.[14]

Protocol 5.1: Synthesis of 1-(2-(Benzylamino)-4-(trifluoromethyl)phenyl)ethanone

Materials:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Combine this compound, benzaldehyde (1.1 eq.), and a catalytic amount of acetic acid in DCE in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM or Ethyl Acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to afford the secondary amine.

ParameterValue
Starting Material 1.0 mmol (203 mg)
Benzaldehyde 1.1 mmol (112 µL)
NaBH(OAc)₃ 1.5 mmol (318 mg)
Solvent (DCE) 10 mL
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 70-85%

Pathway IV: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and highly efficient cyclocondensation reaction to produce quinoline derivatives.[9][16] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone).[17]

Scientific Rationale

The reaction is typically catalyzed by acid or base.[8] The mechanism can proceed via two pathways: 1) an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration, or 2) formation of a Schiff base between the amine and the second ketone, followed by an intramolecular aldol-type cyclization and dehydration.[16] The use of catalysts like iodine, Lewis acids, or even visible light with organic dyes has been shown to promote this transformation under milder conditions.[16][18]

G cluster_0 Friedländer Annulation Workflow Start 2-Aminoaryl Ketone + α-Methylene Ketone Step1 Schiff Base Formation Start->Step1 Step2 Intramolecular Aldol Condensation Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Quinoline Step3->End

Caption: Simplified workflow of the Friedländer quinoline synthesis.

Protocol 6.1: Synthesis of 2,4-Dimethyl-7-(trifluoromethyl)quinoline

Materials:

  • This compound (1.0 eq.)

  • Acetone (serving as reactant and solvent)

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of acetone and ethanol.

  • Add powdered potassium hydroxide (2.0 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the mixture with dilute HCl.

  • Remove the bulk of the solvents under reduced pressure.

  • Extract the residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to yield the target quinoline.

ParameterValue
Starting Material 1.0 mmol (203 mg)
Acetone 10 mL
Ethanol 5 mL
Potassium Hydroxide 2.0 mmol (112 mg)
Reaction Time 8-12 hours
Temperature Reflux
Typical Yield 65-80%

Conclusion

This compound is a powerful synthetic intermediate whose utility is primarily accessed through the selective derivatization of its amino group. Understanding the electronic and steric factors governing its reactivity is key to designing successful synthetic strategies. The protocols detailed herein for acylation, sulfonylation, reductive amination, and Friedländer annulation provide a robust toolkit for researchers to generate a wide spectrum of valuable molecules for applications in drug discovery and materials science. Each protocol is a self-validating system, designed for high-yield synthesis of target derivatives, enabling the rapid progression of research and development programs.

References

Application Note: Comprehensive Characterization of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone (CAS No: 37885-07-7). As a key intermediate in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. The trifluoromethyl moiety, while conferring desirable metabolic stability and lipophilicity, presents unique analytical signatures that must be correctly interpreted[1][2]. This guide outlines a multi-technique approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the causality behind the chosen methodology and provides robust, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction to the Analyte

This compound is an organic compound featuring a substituted phenyl ring with three critical functional groups: a primary amine (-NH₂), a ketone (ethanone, -C(O)CH₃), and a trifluoromethyl (-CF₃) group. This specific arrangement of electron-donating (amine) and electron-withdrawing (ketone, trifluoromethyl) groups dictates its chemical reactivity and its spectral properties. Accurate characterization is essential for ensuring the identity, purity, and quality of the material used in subsequent synthetic steps or biological assays.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone[3]
CAS Number 37885-07-7[3]
Molecular Formula C₉H₈F₃NO[3]
Molecular Weight 203.16 g/mol [4]
Physical Form Solid[3]

Analytical Workflow: A Multi-Pronged Strategy

Analytical_Workflow cluster_sample Analyte Sample cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification cluster_results Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Parallel Analysis FTIR FTIR Spectroscopy Sample->FTIR Parallel Analysis HPLC RP-HPLC-UV Sample->HPLC Primary Analysis Report Identity, Structure, & Purity Confirmed NMR->Report Data Consolidation MS->Report Data Consolidation FTIR->Report Data Consolidation HPLC->Report Data Consolidation

Figure 1: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and, critically for this molecule, the fluorine environment.

Rationale & Expertise
  • ¹H NMR reveals the number and connectivity of protons. The substitution pattern on the aromatic ring and the presence of both amino and acetyl groups create a distinct spectral fingerprint.

  • ¹³C NMR provides information on the carbon skeleton. The presence of the CF₃ group induces characteristic splitting of the signal for the carbon it is attached to (¹JCF coupling), a key diagnostic feature.

  • ¹⁹F NMR is the most direct and sensitive method to confirm the presence and electronic environment of the trifluoromethyl group[5]. A single peak in the expected region provides unequivocal evidence of successful trifluoromethylation.

Predicted Spectral Data
Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.5 - 7.8dAromatic H
~6.8 - 7.0mAromatic H (2 protons)
~5.5 - 6.5br s-NH₂
~2.6s-C(O)CH₃
¹³C NMR ~198sC=O
~150sC-NH₂
~135q, ¹JCF ≈ 272 HzC-CF₃
~115 - 130mAromatic C-H
~112sAromatic C-C(O)
~123q, ⁰JCF ≈ 32 HzCF₃
~28s-CH₃
¹⁹F NMR ~ -62 to -64s-CF₃

Note: Predicted values are based on analogous structures like 2-aminobenzophenone and general knowledge of substituent effects. Actual values may vary based on solvent and experimental conditions.[6][7]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.

  • Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer for the chosen solvent.

    • Acquire a ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 1024 scans, 2-second relaxation delay).

    • Acquire a ¹⁹F NMR spectrum (e.g., 64 scans, 2-second relaxation delay), using a common fluorine standard for referencing if necessary.

Mass Spectrometry (MS)

MS is employed to determine the molecular weight of the analyte and to gain structural insights from its fragmentation patterns.

Rationale & Expertise

Electrospray Ionization (ESI) is the chosen technique due to its "soft" nature, which minimizes in-source fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum (HRMS) provides the elemental composition, offering an exceptionally high degree of confidence in the compound's identity. Fragmentation patterns in MS/MS experiments can further confirm the connectivity of the functional groups. The loss of neutral fragments like •CH₃ (15 Da) or CO (28 Da) is expected.

MS_Logic Analyte Analyte Ion [M+H]⁺ m/z 204.06 Frag1 Loss of •CH₃ [M+H-15]⁺ m/z 189.05 Analyte->Frag1 CID Frag2 Loss of H₂O [M+H-18]⁺ m/z 186.05 Analyte->Frag2 CID Frag3 Loss of CH₂CO [M+H-42]⁺ m/z 162.04 Analyte->Frag3 CID

Figure 2: Predicted key fragmentation pathways in ESI-MS/MS.

Expected Mass Spectral Data
Ion Type Calculated m/z (C₉H₉F₃NO)⁺ Observation
[M+H]⁺ 204.0631Primary ion observed in full scan ESI-MS in positive mode.
[M+Na]⁺ 226.0450Potential sodium adduct, often seen with ESI.
[M+H-CH₃]⁺ 189.0525Fragment corresponding to the loss of a methyl radical.
[M+H-H₂O]⁺ 186.0552Fragment from loss of water, common for ortho-amino ketones.
[M+H-CH₂CO]⁺ 162.0423Fragment from loss of ketene.
Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate 8-12 L/min, Temperature 300-350 °C

    • Nebulizer Pressure: 30-40 psi

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Acquire data in both full scan mode to identify the molecular ion and in MS/MS (product ion scan) mode by isolating the [M+H]⁺ peak (m/z 204.1) to observe fragmentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of chemical compounds. A well-developed reversed-phase method can separate the target compound from starting materials, by-products, and other impurities.

Rationale & Expertise

A reversed-phase C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the analyte. A gradient elution method using water and acetonitrile is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted. The addition of a small amount of acid (formic acid) to the mobile phase protonates the primary amine, which prevents peak tailing by minimizing interactions with residual silanol groups on the silica support, thereby ensuring sharp, symmetrical peaks. UV detection is ideal as the aromatic ketone system provides a strong chromophore.

Protocol: RP-HPLC Purity Assessment
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Deionized Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both solvents prior to use.

  • Sample Preparation: Dissolve the compound in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale & Expertise

The FTIR spectrum provides a unique "molecular fingerprint." For this compound, the key diagnostic bands are the N-H stretches of the primary amine, the C=O stretch of the ketone, and the very strong, characteristic C-F stretches from the trifluoromethyl group[8][9]. The presence and position of these bands serve as a crucial cross-validation of the structure determined by NMR and MS.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3480 - 3300Medium, DoubletN-H asymmetric & symmetric stretching (primary amine)
3100 - 3000WeakAromatic C-H stretching
2980 - 2850WeakAliphatic C-H stretching (-CH₃)
~1665StrongC=O stretching (aryl ketone)
1620 - 1580MediumN-H bending (scissoring)
1550 - 1450Medium-StrongAromatic C=C stretching
1350 - 1100Very StrongC-F stretching (trifluoromethyl group)
Protocol: FTIR Analysis (ATR Method)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a comprehensive and robust analytical package for the characterization of this compound. By following the detailed protocols and understanding the rationale behind each technique, researchers can confidently verify the identity, confirm the structure, and accurately assess the purity of this important chemical intermediate, ensuring the integrity of their research and development efforts.

References

Application Note: Structural Elucidation of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and application notes for the structural characterization of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of fluorinated pharmaceuticals. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this compound. This document offers a comprehensive approach, from sample preparation to spectral interpretation, grounded in established scientific principles and supported by spectral data from analogous compounds.

Introduction

This compound (CAS 37885-07-7) is a substituted aromatic ketone of significant interest in medicinal chemistry. The presence of an amino group, a carbonyl group, and a trifluoromethyl moiety on the phenyl ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Accurate and thorough characterization of this intermediate is therefore critical to ensure the integrity of downstream synthetic products. This guide presents a systematic approach to its structural elucidation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of the acetyl and trifluoromethyl groups.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-C(3)~6.8-7.0d~8-9
H-C(5)~7.2-7.4d~8-9
H-C(6)~7.5-7.7s-
-NH₂~4.5-5.5br s-
-CH₃~2.5-2.7s-

Causality of Predicted Chemical Shifts:

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The protons on the substituted ring will experience both shielding and deshielding effects. The amino group at C-2 will cause a significant upfield shift for the ortho and para protons, while the acetyl and trifluoromethyl groups will have a deshielding effect.

  • Amino Protons: The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.[1]

  • Methyl Protons: The three protons of the acetyl group are expected to appear as a sharp singlet in the downfield region typical for methyl ketones.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound has been reported and the assignments are provided below.[3]

¹³C NMR Data

Carbon AtomChemical Shift (ppm)
C=O~198-202
C-CF₃~123-125 (q)
CF₃~123-125 (q)
C-NH₂~145-150
C-1~115-120
C-3~118-122
C-4~130-135 (q)
C-5~128-132
C-6~135-140
-CH₃~25-30

Interpretation of ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal.[2]

  • Trifluoromethylated Carbons: The carbon attached to the trifluoromethyl group (C-4) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-2) will be shifted downfield, while the other aromatic carbons will have shifts determined by the combined electronic effects of all substituents.

NMR Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If the sample contains particulate matter, filter the solution through a small plug of glass wool in the pipette.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

G M [M]⁺˙ m/z 203 F1 [M - CH₃]⁺ m/z 188 M->F1 - •CH₃ F3 [CF₃]⁺ m/z 69 M->F3 fragmentation F2 [M - CH₃ - CO]⁺ m/z 160 F1->F2 - CO

References

Application Notes & Protocols: Leveraging 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach focuses on screening small, low-complexity molecules, or "fragments," which, despite often exhibiting weak binding affinity, can serve as highly efficient starting points for developing potent and selective drug candidates.[2][3] This guide provides an in-depth technical overview and detailed protocols for the application of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone as a strategic fragment in an FBDD campaign. We will explore the chemical rationale for its selection, outline robust screening and validation methodologies, and detail pathways for its evolution into a high-affinity lead compound. This document is intended for researchers, scientists, and drug development professionals engaged in contemporary medicinal chemistry and drug discovery.

Introduction: The Strategic Value of the this compound Fragment

The success of an FBDD program is fundamentally linked to the quality and design of the fragment library.[1] Fragments should adhere to the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.[4] this compound is an exemplary fragment that aligns well with these principles and offers distinct advantages for a drug discovery campaign.

Chemical and Physicochemical Properties:

The unique structural features of this compound make it a compelling starting point for several reasons:

  • Trifluoromethyl (-CF₃) Group: The incorporation of fluorine, and specifically the -CF₃ group, is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[5][6] This group can significantly improve metabolic stability, increase lipophilicity (aiding in membrane permeability), and enhance binding affinity to target proteins.[4][5]

  • Amino (-NH₂) and Acetyl (-C(O)CH₃) Groups: These functional groups serve as versatile chemical handles for subsequent hit-to-lead optimization. The primary amine can be readily modified through acylation, sulfonylation, or reductive amination, while the ketone offers a site for reactions such as olefination or reduction followed by etherification. This provides multiple avenues for vector-based "fragment growing."

  • Structural Rigidity and Vectorial Projection: The substituted phenyl ring provides a rigid scaffold that, upon binding, presents its functional groups in well-defined vectors. This is crucial for structure-based drug design, as it allows for predictable elaboration into unoccupied regions of a protein's binding pocket.

PropertyValueSource
IUPAC Name 1-[2-amino-4-(trifluoromethyl)phenyl]ethanone--INVALID-LINK--
CAS Number 37885-07-7--INVALID-LINK--
Molecular Formula C₉H₈F₃NO--INVALID-LINK--
Molecular Weight 203.16 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥98%--INVALID-LINK--
Storage 2-8°C, sealed in dry, dark place--INVALID-LINK--

Experimental Workflow: From Fragment Screening to Hit Validation

The initial phase of an FBDD campaign involves screening a library of fragments to identify those that bind to the protein target. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required for detection.[2]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Evolution A Fragment Library (incl. Target Fragment) B Primary Biophysical Screen (e.g., ¹⁹F NMR, SPR, DSF) A->B Screening C Hit Confirmation (Orthogonal Method) B->C Validation D X-ray Crystallography or Cryo-EM C->D Structure Determination E Determine Binding Pose & Identify Vectors D->E F Structure-Guided Medicinal Chemistry E->F G Fragment Growing, Linking, or Merging F->G H Potent Lead Compound G->H Optimization Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit Fragment Hit 1-(2-Amino-4-(CF₃)phenyl)ethanone (Weak Affinity) Growing Fragment Growing (Add functionality at -NH₂ or -C(O)CH₃) Hit->Growing Structure-Guided Design Linking Fragment Linking (Connect to a second, nearby fragment) Hit->Linking Merging Fragment Merging (Combine with an overlapping fragment) Hit->Merging Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable synthetic intermediate.

I. Introduction to the Synthetic Challenge

The synthesis of this compound, a key building block in the development of pharmaceuticals, primarily proceeds through a multi-step sequence starting from 3-(trifluoromethyl)aniline. The core of this synthesis lies in a regioselective Friedel-Crafts acylation, a reaction class that is notoriously challenging when applied to aniline derivatives. Direct acylation of the aniline is problematic due to the basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring and favoring N-acylation over the desired C-acylation.

To circumvent this, a protection-acylation-deprotection strategy is employed. This guide will focus on optimizing each of these critical stages to enhance the overall yield and purity of the final product.

II. Synthetic Workflow Overview

The synthesis can be conceptually broken down into three key stages, each with its own set of challenges and optimization parameters.

Synthesis_Workflow cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Ortho-Acylation cluster_2 Stage 3: Deprotection A 3-(Trifluoromethyl)aniline B N-acetyl-3-(trifluoromethyl)aniline A->B Acetylation C 2-Acetylamino-4-(trifluoromethyl)acetophenone B->C Fries Rearrangement D This compound C->D Hydrolysis Fries_Rearrangement_Selectivity cluster_conditions Reaction Conditions cluster_products Isomeric Products T_High High Temperature (e.g., 140-160°C) Ortho Ortho-Product (Kinetic Control) T_High->Ortho Favors T_Low Low Temperature (e.g., < 60°C) Para Para-Product (Thermodynamic Control) T_Low->Para Favors Solvent_NP Non-Polar Solvent (e.g., Nitrobenzene) Solvent_NP->Ortho Favors Solvent_P Polar Solvent Solvent_P->Para Favors

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Aniline Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of acylating fluorinated anilines. As researchers in medicinal and materials chemistry know, the introduction of fluorine atoms into an aniline ring dramatically alters its electronic properties, presenting significant hurdles for otherwise straightforward acylation reactions. This guide is designed to move beyond simple protocols, offering a deep dive into the causality behind common experimental failures and providing robust, field-proven strategies to optimize your reaction outcomes.

We will explore the core principles governing the reactivity of these electron-deficient systems, troubleshoot common points of failure, and provide validated protocols to guide your laboratory work.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

Before troubleshooting specific issues, it is crucial to understand the underlying chemical principles that make this reaction class challenging.

Q1: Why is the N-acylation of fluorinated anilines so difficult compared to standard aniline?

The primary reason lies in the reduced nucleophilicity of the nitrogen atom. Fluorine is a highly electronegative element that acts as a strong electron-withdrawing group (EWG) through the inductive effect. When attached to the aniline ring, the fluorine atoms pull electron density away from the aromatic system and, consequently, from the nitrogen's lone pair of electrons.[1] This makes the lone pair less available to attack an electrophilic acyl source, rendering the fluorinated aniline a significantly weaker nucleophile.[1] As a result, reactions that are facile with aniline become sluggish, require more forcing conditions, or fail entirely with fluorinated analogues.

Q2: I'm using a standard Lewis acid catalyst like AlCl₃, but the reaction isn't working. What's wrong?

This is a classic pitfall. While Friedel-Crafts acylations on aromatic rings require a Lewis acid, direct N-acylation of anilines (fluorinated or not) is often inhibited by strong Lewis acids like AlCl₃. The aniline's amino group acts as a Lewis base and coordinates strongly with the AlCl₃ catalyst.[1][2][3] This coordination forms a salt, which not only deactivates the catalyst but also places a positive charge on the nitrogen, further withdrawing electron density from the ring and completely shutting down the desired reactivity.[3][4]

To achieve C-acylation on the ring, a protection strategy is required, where the amine is first converted to an acetanilide.[3][5] For N-acylation, alternative catalytic systems or non-catalytic methods are necessary.

cluster_0 The Problem with Strong Lewis Acids (e.g., AlCl₃) Aniline Fluorinated Aniline (-NH₂) Complex Deactivated Lewis Acid-Base Complex [Aniline-AlCl₃] Aniline->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex NoReaction No Acylation Complex->NoReaction Inhibits Reaction Troubleshooting_Workflow Start Low / No Conversion Reactivity 1. Assess Reagent Reactivity Start->Reactivity Conditions 2. Optimize Reaction Conditions Start->Conditions Catalysis 3. Introduce/Screen Catalysts Start->Catalysis Sol_Reagent Switch to Acyl Chloride or Anhydride Reactivity->Sol_Reagent Using carboxylic acid? Sol_Base Add a Non-Nucleophilic Base (e.g., Pyridine, K₂CO₃) Reactivity->Sol_Base Using acyl chloride? Sol_Temp Incrementally Increase Temperature (e.g., RT -> 40°C -> 80°C) Conditions->Sol_Temp Reaction sluggish? Sol_Solvent Screen Anhydrous Solvents (ACN, THF, Toluene) Conditions->Sol_Solvent Precipitation or no reaction? Sol_Catalyst Screen Milder Lewis Acids (e.g., Bi(OTf)₃, Cu(OTf)₂) or DMAP Catalysis->Sol_Catalyst Uncatalyzed reaction fails?

References

Technical Support Center: Stability of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address stability challenges in your experiments.

Table of Contents

  • Understanding the Molecule: Key Structural Features and Inherent Reactivity

  • Troubleshooting Guide: Common Issues and Solutions

    • Issue 1: Unexpected Degradation During Acidic Workup or Formulation

    • Issue 2: Appearance of Unidentified Impurities in HPLC Analysis

    • Issue 3: Poor Recovery of the Compound from Acidic Solutions

  • Frequently Asked Questions (FAQs)

  • Experimental Protocol: Forced Degradation Study in Acidic Conditions

  • Visualizing Potential Degradation: A Proposed Pathway

  • References

Understanding the Molecule: Key Structural Features and Inherent Reactivity

This compound is a substituted aromatic ketone with key functional groups that dictate its chemical behavior. The molecule's stability is influenced by the interplay of the amino group, the acetyl group, and the electron-withdrawing trifluoromethyl group on the phenyl ring. The amino group imparts basic properties, while the acetyl group can participate in various reactions. The trifluoromethyl group enhances lipophilicity and can influence metabolic stability.[1][2]

Under acidic conditions, the primary amino group is expected to be protonated, forming an ammonium salt. This protonation can significantly alter the electronic properties of the aromatic ring and the reactivity of the adjacent acetyl group. Forced degradation studies are a common approach to systematically investigate the stability of pharmaceutical compounds under various stress conditions, including acidic pH, to identify potential degradation products and pathways.[3][4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpected Degradation During Acidic Workup or Formulation
  • Observation: You notice a significant loss of your starting material, this compound, after treatment with acid, for example, during salt formation or in an acidic formulation.

  • Potential Cause: The compound may be susceptible to acid-catalyzed degradation. The specific degradation pathway could involve hydrolysis, condensation, or other rearrangements. The rate of degradation is often dependent on the acid concentration, temperature, and duration of exposure.[3]

  • Troubleshooting Steps:

    • Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.

    • Control Temperature: Perform acidic steps at lower temperatures (e.g., 0-5 °C) to slow down potential degradation reactions.

    • Use Milder Acids: If the process allows, consider using a weaker acid or a lower concentration of a strong acid.

    • Inert Atmosphere: For reactions sensitive to oxidation, which can sometimes be promoted by acidic conditions, blanketing the reaction with an inert gas like nitrogen or argon may be beneficial.

Issue 2: Appearance of Unidentified Impurities in HPLC Analysis
  • Observation: Your HPLC chromatogram shows new, unexpected peaks after subjecting this compound to acidic conditions.

  • Potential Cause: These new peaks are likely degradation products. The structure of these impurities will depend on the specific degradation pathway. Possible reactions include self-condensation or reaction with other components in the mixture.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, isolate and characterize the major impurities using techniques like LC-MS or NMR to understand the degradation pathway.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products. This may require adjusting the mobile phase, gradient, or column.

    • Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to intentionally generate and identify degradation products. This will help in predicting and controlling them in your experiments.[5]

Issue 3: Poor Recovery of the Compound from Acidic Solutions
  • Observation: You are unable to recover the expected amount of this compound after an extraction or purification step involving an acidic aqueous phase.

  • Potential Cause:

    • Protonation and Solubility: The amino group will be protonated in acidic solution, forming a more water-soluble ammonium salt. This increased aqueous solubility can lead to poor partitioning into an organic solvent during extraction.

    • Degradation: As discussed above, the compound may be degrading in the acidic solution.

  • Troubleshooting Steps:

    • Adjust pH Before Extraction: Before extracting with an organic solvent, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate, sodium carbonate) to deprotonate the amino group and increase its partitioning into the organic phase. Monitor the pH to avoid making the solution too basic, which could cause other issues.

    • Use a More Polar Extraction Solvent: If the protonated form must be handled, consider using a more polar organic solvent for extraction, although this may also extract more impurities.

    • Salt Precipitation: In some cases, it may be possible to precipitate the hydrochloride salt of the amine directly from a suitable solvent system.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store the compound in a dark place, sealed in a dry environment at 2-8°C.[6] An inert atmosphere is also suggested to prevent potential oxidative degradation.[7]

  • Q2: Is this compound light-sensitive?

  • Q3: What is the likely pKa of the amino group?

  • Q4: Can I use this compound in a reaction that requires refluxing in acid?

    • A4: Caution is advised. High temperatures in the presence of acid are considered harsh conditions that can promote degradation.[9] If such conditions are necessary, it is crucial to perform a small-scale trial first and monitor the reaction closely for the formation of degradation products by a suitable analytical method like HPLC or TLC.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To identify the potential degradation products and degradation rate of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic water bath or oven

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis (Mild):

      • In a vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

      • Incubate the vial at 40°C.

    • Acid Hydrolysis (Forced):

      • In a separate vial, mix 1 mL of the stock solution with 9 mL of 1 M HCl.

      • Incubate the vial at 60°C.

    • Control Sample:

      • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water. Keep this at the same temperature as the stressed samples.

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative retention times of any degradation products.

    • If a mass spectrometer is available (LC-MS), analyze the stressed samples to obtain mass information about the degradation products to help in their identification.

Data Presentation:

ConditionTime (hours)% Assay of Parent Compound% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl, 40°C0100.0NDND
895.22.10.5
2488.75.81.3
1 M HCl, 60°C0100.0NDND
285.18.32.1
862.525.47.9

ND: Not Detected. Data is hypothetical for illustrative purposes.

Visualizing Potential Degradation: A Proposed Pathway

Under strong acidic conditions and heat, one plausible, though hypothetical, degradation pathway for this compound could be an acid-catalyzed self-condensation reaction between two molecules, similar to a Friedel-Crafts type reaction, or hydrolysis of the trifluoromethyl group, although the latter is generally stable. A more likely scenario in dilute acid might involve slower oxidation or other complex reactions.

Below is a conceptual workflow for investigating the stability of the compound.

Stability_Investigation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcomes Outcomes Start This compound Acid Acidic Conditions (e.g., HCl, H2SO4) Start->Acid Heat Thermal Stress (e.g., 40-80°C) Acid->Heat HPLC HPLC Analysis (Purity Assessment) Heat->HPLC Monitor at time points Stable Compound is Stable HPLC->Stable Degradation Degradation Observed HPLC->Degradation LCMS LC-MS Analysis (Impurity Identification) Pathway Elucidate Degradation Pathway LCMS->Pathway Degradation->LCMS Characterize impurities

Caption: Workflow for investigating the stability of this compound.

References

Technical Support Center: Stability of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone) (CAS No: 37885-07-7). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable synthetic intermediate under basic conditions. Its unique structure, featuring an ortho-amino ketone and an electron-withdrawing trifluoromethyl group, offers significant synthetic advantages but also presents specific stability challenges. This guide provides in-depth, field-proven insights to help you anticipate and troubleshoot potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a useful building block? A1: This compound is a valuable precursor in medicinal chemistry and organic synthesis. The trifluoromethyl (-CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] The ortho-aminoacetophenone moiety is a classic precursor for synthesizing heterocycles like quinolines, which are prevalent in many pharmaceutical agents.[3][4]

Q2: What are the primary stability concerns when using this compound in basic conditions? A2: There are three main competing reaction pathways you must consider under basic conditions:

  • Aldol Condensation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can lead to self-condensation.[5]

  • Intramolecular Cyclization: The nucleophilic ortho-amino group can attack the electrophilic carbonyl carbon of the ketone, leading to the formation of heterocyclic byproducts.[3][6]

  • Hydrolysis of the Trifluoromethyl Group: While generally robust, the -CF₃ group is susceptible to hydrolysis to a carboxylic acid (-COOH) under harsh basic conditions (e.g., high pH, elevated temperatures).[7][8][9]

Q3: How stable is the trifluoromethyl (-CF₃) group to base? A3: The C-F bond is very strong, making the -CF₃ group one of the more stable functionalities in organic chemistry.[10] However, its stability is not absolute. It can undergo hydrolysis, particularly with strong aqueous bases (like NaOH or KOH) and heat.[8][9] This reaction is often slower than other base-mediated reactions but can become a significant issue in prolonged reactions or under harsh conditions.

Q4: Can this molecule undergo a Cannizzaro reaction? A4: No, the Cannizzaro reaction is a disproportionation reaction specific to aldehydes that do not have α-hydrogens.[11][12] Since this compound is a ketone with three acidic α-hydrogens on its acetyl group, it will preferentially undergo base-mediated enolate formation, leading to reactions like the Aldol condensation instead.[5]

Q5: How does the ortho-amino group influence the reactivity of the ketone? A5: The ortho-amino group has two major effects. First, its proximity to the ketone enables intramolecular reactions, such as cyclization, which would not be possible with its meta or para isomers.[3] Second, as an electron-donating group (by resonance), it can slightly increase the electron density of the aromatic ring, though this effect is countered by the strong electron-withdrawing nature of the acetyl and trifluoromethyl groups.

Troubleshooting Guides: From Symptoms to Solutions

This section addresses specific experimental issues you might encounter.

Issue 1: Reaction mixture turns dark brown/black, yielding an intractable tar-like substance.
  • Symptom: Upon addition of a base (e.g., NaOH, KOH, NaOMe), the reaction mixture darkens significantly, and purification yields a complex mixture or polymeric material instead of the desired product.

  • Likely Cause: Runaway Aldol Self-Condensation. The primary cause is the formation of an enolate from the acetyl group, which then attacks the carbonyl of another molecule. This process can repeat, leading to oligomers and polymers, which are often highly colored.[5][13]

  • Causality Explained: The α-protons on the methyl ketone are readily abstracted by a base. The resulting enolate is a potent nucleophile. In the absence of another suitable electrophile, it will react with the most abundant electrophile available—another molecule of the starting ketone. Subsequent dehydration of the aldol adduct creates a conjugated system, which contributes to the color, and the product itself can have remaining sites for further reaction.

  • Solutions & Mitigation Strategies:

    • Lower the Temperature: Perform the reaction at 0 °C or below to reduce the rate of condensation.

    • Use a Weaker Base: If applicable to your desired transformation, switch from strong bases like hydroxides or alkoxides to milder bases such as potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N).

    • Control Stoichiometry and Addition Rate: If reacting the enolate with another electrophile, add the base slowly to a solution of the ketone and the electrophile to ensure the enolate reacts with the intended target before it can self-condense.

    • Increase Dilution: Running the reaction in a larger volume of solvent can reduce the frequency of intermolecular collisions, disfavoring the self-condensation pathway.

Issue 2: A new, highly polar impurity is observed by TLC/LC-MS, and the reaction smells faintly of acid.
  • Symptom: Analysis of the crude reaction mixture shows a new spot with a much lower Rf value (more polar) on TLC. The mass spectrum indicates a mass increase of 10 Da (loss of CF₃, gain of COOH and H). You may also detect fluoride ions in the aqueous workup.

  • Likely Cause: Hydrolysis of the Trifluoromethyl Group. You are likely forming 2-Amino-4-carboxyacetophenone.[7][8]

  • Causality Explained: The carbon atom of the -CF₃ group is highly electrophilic due to the three attached fluorine atoms. Under strong basic conditions, it can be attacked by a hydroxide ion. A series of elimination and addition steps results in the step-wise replacement of fluorine atoms with hydroxyl groups, ultimately leading to an unstable intermediate that collapses to a carboxylic acid.[9]

  • Solutions & Mitigation Strategies:

    • Avoid Strong Aqueous Bases: If possible, avoid using concentrated NaOH or KOH, especially with heating.

    • Limit Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the desired transformation is complete. Avoid unnecessarily long reaction times or high temperatures.

    • Use Aprotic Conditions: If your reaction allows, using a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (like THF or Diethyl Ether) will prevent this hydrolysis pathway.

Issue 3: Formation of an unexpected, less polar byproduct with loss of water.
  • Symptom: A significant portion of your starting material is converted into a byproduct with a mass 18 Da less than the starting material. NMR analysis shows the disappearance of the -NH₂ and acetyl methyl protons, with new aromatic/vinylic signals.

  • Likely Cause: Intramolecular Cyclization to form a Methylquinoline derivative. The ortho-positioning of the amine and ketone facilitates an intramolecular nucleophilic attack.[3][6]

  • Causality Explained: The lone pair of the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a five-membered ring intermediate (a carbinolamine). Under basic (or acidic) conditions and/or with heat, this intermediate readily dehydrates to form a stable aromatic quinoline ring system.

  • Solutions & Mitigation Strategies:

    • Protect the Amine: If this cyclization is an undesired side reaction, the amino group must be protected before introducing the base. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups.[14] The protected amine is no longer nucleophilic, preventing the cyclization. The protecting group can be removed in a subsequent step.

    • Modify Reaction Conditions: This reaction is often accelerated by heat. Running the reaction at a lower temperature may suppress the rate of cyclization relative to your desired reaction.

Summary of Potential Side Reactions
Reaction Type Key Conditions Primary Product(s) Troubleshooting & Mitigation
Aldol Condensation Strong base (e.g., NaOH, KOH), high concentration, elevated temperature.β-hydroxy ketone adduct, α,β-unsaturated ketone (after dehydration), oligomers/polymers.Lower temperature, use milder/non-nucleophilic base, increase dilution, control addition rate.
-CF₃ Hydrolysis Strong aqueous base (e.g., NaOH, KOH), prolonged heating.[8][9]2-Amino-4-carboxyacetophenone.Avoid strong aqueous bases, limit heat and reaction time, use aprotic conditions.
Intramolecular Cyclization Presence of base or acid, often accelerated by heat.7-(Trifluoromethyl)-4-methylquinolin-8-ol (after tautomerization).Protect the amino group (e.g., as an amide) before reaction, lower reaction temperature.[14]
Experimental Protocol: Monitoring for Trifluoromethyl Group Hydrolysis

This protocol provides a method to quantify the stability of the title compound under specific basic conditions using HPLC and fluoride ion analysis.

Objective: To determine the rate of -CF₃ group hydrolysis at a defined pH and temperature.

Materials:

  • This compound

  • Buffer solution (e.g., pH 10 carbonate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Fluoride Ion Selective Electrode (ISE)

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In a sealed vial, add a known volume of the stock solution to the pre-heated (e.g., 60 °C) pH 10 buffer to achieve a final concentration of 50 µg/mL.

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a dilute acid (e.g., 0.1 M HCl) to stop the degradation.

  • HPLC Analysis: Analyze the quenched sample by reverse-phase HPLC to quantify the remaining parent compound and detect the formation of the more polar carboxylic acid product.

  • Fluoride Ion Analysis: Concurrently, measure the fluoride ion concentration in the reaction mixture at each time point using a calibrated fluoride ISE. The theoretical amount of fluoride released upon complete hydrolysis is 3 moles per mole of the starting compound.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics. Correlate the loss of the parent compound with the increase in fluoride ion concentration.

Visualizations

Troubleshooting Workflow

START Instability Observed in Basic Conditions Q1 Is the mixture dark/tarry? START->Q1 Q2 Is a new, highly polar product observed by LC-MS? Q1->Q2 No A1 Likely Aldol Condensation - Lower Temperature - Use Milder Base - Increase Dilution Q1->A1 Yes Q3 Is an unexpected heterocyclic product formed (loss of H2O)? Q2->Q3 No A2 Likely -CF3 Hydrolysis - Avoid Strong Aqueous Base - Limit Heat/Time - Use Aprotic Conditions Q2->A2 Yes A3 Likely Intramolecular Cyclization - Protect Amino Group - Lower Temperature Q3->A3 Yes END Optimized Conditions Q3->END No A1->END A2->END A3->END

Caption: Diagnostic workflow for identifying instability causes.

Potential Reaction Pathways

cluster_start Starting Material cluster_conditions Conditions cluster_products Potential Products / Pathways Start This compound Base Base (e.g., OH⁻) Aldol Aldol Condensation Product (α,β-unsaturated ketone) Base->Aldol  α-proton abstraction + self-reaction Hydrolysis Hydrolysis Product (Carboxylic Acid) Base->Hydrolysis  Nucleophilic attack on CF3 carbon + Heat Cyclization Cyclization Product (Methylquinoline) Base->Cyclization  Intramolecular -NH2 attack on C=O

References

Technical Support Center: Preventing Oxidation of Aminophenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and preservation of aminophenyl ketones. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. Aromatic amines, including aminophenyl ketones, are susceptible to oxidation, which can compromise sample integrity, affect reaction outcomes, and lead to purification challenges. This resource provides in-depth, experience-driven answers to common questions and robust protocols to ensure the long-term stability of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with aminophenyl ketones.

Q1: My aminophenyl ketone, which was initially a light-colored solid/liquid, has turned yellow or dark brown. What happened?

A1: This color change is a classic indicator of oxidation.[1][2] The aminophenyl moiety is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and heat. The oxidation initially forms colored intermediates, which can further polymerize into complex, dark-colored mixtures, significantly reducing the purity and reactivity of your compound.

Q2: What is the chemical mechanism behind this color change?

A2: The oxidation of aromatic amines typically proceeds through a free-radical mechanism. Atmospheric oxygen abstracts a hydrogen atom from the amine group (-NH2), generating an amino radical. This radical is resonance-stabilized and can dimerize or react further with oxygen to form highly conjugated, colored species like quinone-imines. These extended chromophores absorb light in the visible spectrum, resulting in the observed yellow-to-brown discoloration.

Q3: My aminophenyl ketone has darkened. Can I still use it in my experiment?

A3: The answer depends on the sensitivity of your application. Significant darkening indicates the presence of impurities.[2]

  • For high-purity applications (e.g., pharmaceutical synthesis, analytical standards, catalyst development), using the oxidized material is strongly discouraged as it can lead to side reactions, lower yields, and misleading results.[2]

  • For less sensitive, exploratory work, it may be possible to use the material after purification (e.g., recrystallization, column chromatography). However, it is crucial to first assess the purity level via analytical techniques like HPLC, TLC, or NMR to quantify the extent of degradation.[3]

Q4: What are the absolute best-practice storage conditions for long-term stability?

A4: To maximize shelf-life, multiple protective layers are essential. The ideal storage involves:

  • Inert Atmosphere: Store the compound under a dry, inert gas like argon or nitrogen to displace all oxygen.[1][4] Argon is often preferred for blanketing as it is denser than air and provides a more stable protective layer.

  • Light Protection: Use an amber glass vial or a container wrapped in aluminum foil to block UV and visible light.[4]

  • Cold Temperature: Store at reduced temperatures, typically 2-8°C, to slow the rate of any potential degradation.[2]

  • Secure Sealing: Use a vial with a high-quality, airtight seal, such as a PTFE-lined cap or a specialized Sure/Seal™ bottle, to prevent ingress of atmospheric oxygen and moisture.[5]

Section 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving issues related to aminophenyl ketone instability during active experimentation.

Issue 1: A reaction involving an aminophenyl ketone is turning dark and yielding complex mixtures.

This common problem points to compound degradation under the reaction conditions. Use the following decision tree to troubleshoot.

Troubleshooting_Reaction start Reaction Turning Dark q1 Was the solvent properly degassed? start->q1 q2 Was the reaction run under a strict inert atmosphere? q1->q2 Yes sol1 Protocol: Degas solvent using Freeze-Pump-Thaw or Sparging. q1->sol1 No q3 Are any reagents potential oxidants? q2->q3 Yes sol2 Protocol: Use Schlenk line or glovebox techniques. q2->sol2 No q4 Is the reaction heated to high temperatures? q3->q4 No sol3 Review reaction scheme. Check for compatibility of all reagents. q3->sol3 Yes sol4 High heat accelerates oxidation. Consider lower temperature or shorter reaction time. q4->sol4 Yes Add_Solid_Workflow start Need to add solid aminophenyl ketone to reaction q1 Is the solid highly air-sensitive? start->q1 glovebox Weigh and add solid inside a glovebox. q1->glovebox Yes q2 Is the solid being added at the start of the reaction? q1->q2 No add_start Add solid to flask, then perform evacuate-refill cycles before adding solvent. q2->add_start Yes q3 Is the solid soluble in a degassed solvent? q2->q3 No (adding mid-reaction) add_solution Dissolve solid in a separate Schlenk flask with degassed solvent. Transfer resulting solution via cannula. q3->add_solution Yes positive_pressure Briefly remove stopper and add solid via powder funnel under a strong positive flow of inert gas. q3->positive_pressure No

References

Technical Support Center: Navigating the Scale-Up of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorinated compounds highly valuable in pharmaceuticals and agrochemicals.[1][2][3] However, the unique reactivity of fluorinating agents presents significant challenges during scale-up.[4]

This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of fluorination chemistry at an industrial scale. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Part 1: Core Challenges in Scaling Up Fluorination Reactions

Scaling up fluorination reactions is not merely about using larger flasks and more reagents. The inherent properties of fluorine and fluorinating agents introduce a set of challenges that require careful consideration and specialized strategies to overcome.

Extreme Reactivity and Exothermicity

Fluorination reactions are notoriously exothermic, releasing significant amounts of heat.[5] What might be a manageable temperature increase in a laboratory flask can quickly become a dangerous thermal runaway in a large reactor.[6]

  • Causality: The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to the high heats of reaction. Uncontrolled temperature spikes can lead to side reactions, decomposition of the product and reagents, and a compromise in process safety.[5][6]

  • Mitigation Strategies:

    • Slow Reagent Addition: Adding the fluorinating agent dropwise at a low temperature is crucial to control the exotherm.[6]

    • Efficient Heat Transfer: Utilizing reactors with a high surface-area-to-volume ratio and efficient cooling systems is paramount. For gas-liquid reactions, specialized reactors are often necessary to manage heat in a poorly conductive multiphase system.[5]

    • Continuous Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, making them an excellent choice for managing highly exothermic fluorination reactions safely and efficiently.[4][5][7]

Corrosive and Hazardous Reagents

Many common fluorinating agents, such as elemental fluorine (F₂), hydrogen fluoride (HF), and diethylaminosulfur trifluoride (DAST), are highly corrosive, toxic, and reactive.[5][8][9]

  • Causality: The high reactivity of these agents means they can attack standard laboratory equipment, including glass.[10] HF, in particular, is acutely toxic and can cause severe burns.[8][10]

  • Mitigation Strategies:

    • Materials of Construction: Reactors and handling equipment must be made of compatible materials. For highly corrosive agents like F₂ and HF, high nickel alloys such as HC22 and Inconel are often required.[5] For less aggressive reagents, stainless steel or specialized glass-lined reactors may be suitable, but compatibility must be rigorously tested.[10]

    • Personal Protective Equipment (PPE): Strict adherence to safety protocols is non-negotiable. This includes the use of chemical-resistant gloves, protective clothing, goggles, and in some cases, respiratory protection.[1][11]

    • Specialized Handling Procedures: All personnel must be thoroughly trained in the safe handling, storage, and disposal of fluorinating agents and the associated waste.[1][11]

Side Reactions and Selectivity

Achieving high selectivity can be a significant hurdle in fluorination chemistry, with side reactions such as elimination and rearrangement being common.[6][8]

  • Causality: The choice of fluorinating agent, reaction temperature, and substrate all play a role in determining the reaction pathway. For example, in nucleophilic fluorination, higher temperatures and strongly basic conditions can favor elimination over the desired substitution.[6]

  • Mitigation Strategies:

    • Reagent Selection: Choosing a fluorinating agent with the appropriate reactivity is key. For instance, to minimize elimination byproducts, less basic agents like PyFluor or Deoxo-Fluor can be used as alternatives to DAST.[6]

    • Temperature Control: Maintaining a low reaction temperature generally favors substitution over elimination.[6]

    • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques can provide real-time data on reaction progress and the formation of byproducts, allowing for tighter control of reaction parameters.

Part 2: Troubleshooting Guide for Common Scale-Up Issues

This section provides a question-and-answer formatted guide to directly address specific issues that may arise during the scale-up of fluorination reactions.

Issue 1: Low Yield of the Fluorinated Product

Q: My reaction yield has dropped significantly upon moving from a 1L flask to a 50L reactor. What are the likely causes and how can I troubleshoot this?

A: A drop in yield during scale-up is a common problem that can often be traced back to issues with mass and heat transfer, or reagent stability.

Troubleshooting Workflow:

start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_reagent Verify Reagent Purity & Stability start->check_reagent check_conditions Re-evaluate Anhydrous Conditions start->check_conditions sub_mixing1 Increase Agitation Speed check_mixing->sub_mixing1 sub_mixing2 Change Impeller Design check_mixing->sub_mixing2 sub_temp1 Improve Cooling Capacity check_temp->sub_temp1 sub_temp2 Optimize Reagent Addition Rate check_temp->sub_temp2 sub_reagent1 Test New Batch of Reagent check_reagent->sub_reagent1 sub_reagent2 Consider On-site Reagent Preparation check_reagent->sub_reagent2 sub_conditions1 Ensure Rigorous Drying of Solvents and Glassware check_conditions->sub_conditions1

Caption: Troubleshooting workflow for low yield.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the agitator speed and impeller design are suitable for the reactor volume and reaction viscosity.

  • Temperature Control: As discussed, poor heat dissipation can lead to side reactions. Review the temperature logs of the large-scale batch. If temperature spikes are observed, consider slowing the addition of the fluorinating agent or improving the reactor's cooling efficiency.[6]

  • Reagent Stability: Some fluorinating agents can decompose upon storage or in the presence of impurities.[8] Verify the purity of the reagent and ensure it has been stored under the correct conditions (e.g., anhydrous, inert atmosphere).[8]

  • Anhydrous Conditions: Moisture can hydrolyze many fluorinating agents, rendering them inactive.[6] Ensure all solvents, reagents, and the reactor itself are scrupulously dry.

Issue 2: Increased Levels of Impurities

Q: I'm observing a higher percentage of elimination and rearrangement byproducts in my scaled-up reaction. How can I improve the selectivity?

A: An increase in byproducts often points to issues with temperature control or the choice of reaction conditions.

Troubleshooting Workflow:

start High Impurity Levels optimize_temp Optimize Reaction Temperature start->optimize_temp change_reagent Consider Alternative Fluorinating Agent start->change_reagent control_addition Control Reagent Addition Rate start->control_addition sub_temp1 Conduct reaction at the lowest feasible temperature. optimize_temp->sub_temp1 sub_reagent1 Select a less basic or sterically hindered reagent to disfavor elimination. change_reagent->sub_reagent1 sub_addition1 Slow, controlled addition can maintain a lower effective reaction temperature. control_addition->sub_addition1

Caption: Troubleshooting workflow for high impurity levels.

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.[6]

  • Choice of Fluorinating Agent: If elimination is the primary side reaction, consider switching to a less basic fluorinating agent. For example, XtalFluor-E and XtalFluor-M are crystalline fluorinating agents that are more selective and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[12]

  • Control Addition Rate: A slow, controlled addition of the fluorinating agent helps to maintain a lower and more consistent reaction temperature, which can suppress side reactions.[6]

Issue 3: Difficult Purification

Q: The purification of my fluorinated intermediate has become challenging at a larger scale due to the presence of closely boiling impurities. What strategies can I employ?

A: Purification is a critical and often challenging step in the synthesis of fluorinated compounds.

Purification Strategies:

Technique Description Best For
Fractional Distillation Employs a column with a high number of theoretical plates to separate compounds with close boiling points.Volatile, thermally stable compounds.[6]
Aqueous Work-up Washing the crude product with water and saturated sodium bicarbonate solution can remove water-soluble impurities and acidic byproducts.[6]Removing salts and polar impurities.
Oxidative Wash A dilute solution of potassium permanganate or bromine in water can be used to remove alkene byproducts.[6]Removing elimination byproducts.
Flash Chromatography For non-volatile compounds, flash chromatography with a suitable stationary phase can be effective. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[13]Complex mixtures of non-volatile compounds.
Supercritical Fluid Chromatography (SFC) SFC can be a powerful tool for the purification of polar fluorinated compounds, offering high resolution and fast separation times.[13]Polar and chiral fluorinated compounds.

Pro-Tip: For flash chromatography, if your compound has poor solubility in the eluent, consider dry loading. Dissolve the sample in a suitable solvent, adsorb it onto silica gel or celite, evaporate the solvent, and then load the dry powder onto the column.[13]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling large quantities of fluorinating agents?

A1: Safety is the absolute priority. Key considerations include:

  • Engineering Controls: Always work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[1]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate spill containment materials are readily accessible.[9] Have a clear emergency response plan in place.[11]

  • Waste Disposal: Follow all local regulations for the disposal of fluorinated waste.[11] Unreacted fluorinating agents should be carefully quenched before disposal.

Q2: How do I choose the right solvent for a large-scale fluorination reaction?

A2: Solvent selection is critical for both safety and reaction performance.

  • Compatibility: The solvent must be inert to the fluorinating agent. Some "F+" reagents can react violently with common solvents like DMF and DMSO.[8]

  • Anhydrous Conditions: The solvent must be thoroughly dried, as moisture can deactivate the fluorinating agent.[6]

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature and subsequent work-up.

  • Environmental, Health, and Safety (EHS): Consider the toxicity, flammability, and environmental impact of the solvent.

Q3: What analytical techniques are most useful for monitoring the progress of a large-scale fluorination reaction?

A3: Real-time monitoring is crucial for process control and safety.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the consumption of starting material and the formation of volatile products and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring a wide range of non-volatile compounds. Chiral HPLC can be used to monitor enantiomeric purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for directly observing the formation of the fluorinated product and identifying fluorine-containing impurities.[15]

  • Ion-Selective Electrode (ISE): Can be used to determine the concentration of fluoride ions in the reaction mixture or in waste streams.[16]

Q4: Are there any "greener" alternatives for fluorination reactions?

A4: The field of green chemistry is actively seeking more sustainable fluorination methods.

  • Flow Chemistry: As mentioned, continuous flow processing can improve safety and reduce waste.[7]

  • Catalytic Methods: The development of catalytic methods for fluorination can reduce the need for stoichiometric amounts of hazardous reagents.[17]

  • Alternative Reagents: Research is ongoing to develop more benign fluorinating agents with improved safety profiles and reduced environmental impact. For example, methods are being developed that use a cesium fluoride salt, which is not a PFAS, as the fluorine source.[18]

  • Fluoride Recycling: New methods are emerging to recover and reuse fluorine from waste streams, contributing to a circular fluorine economy.[19]

References

Technical Support Center: Purification of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this important chemical intermediate.[1] We will delve into the causality behind experimental choices and provide validated protocols to ensure the highest scientific integrity of your work.

Understanding the Chemistry: The Synthesis and Potential Impurities

The most common synthetic route to this compound is the Friedel-Crafts acylation of 3-(trifluoromethyl)aniline.[2][3][4][5] This electrophilic aromatic substitution reaction, while effective, can lead to a variety of impurities that co-elute or co-crystallize with the desired product. Understanding the origin of these impurities is the first step toward their effective removal.

The primary challenge in this synthesis is controlling the regioselectivity of the acylation. The starting material, 3-(trifluoromethyl)aniline, has two directing groups: the activating ortho, para-directing amino group (-NH₂) and the deactivating meta-directing trifluoromethyl group (-CF₃). This can result in a mixture of isomers.

Common Impurities to Expect:

  • Positional Isomers: The primary impurities are often positional isomers, such as 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone and 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-(trifluoromethyl)aniline.

  • Di-acylated Byproducts: Although less common in Friedel-Crafts acylations due to the deactivating effect of the introduced acetyl group, di-acylation can occur under forcing conditions.[5]

  • Process-Related Impurities: These can include residual catalysts (e.g., aluminum chloride) and byproducts from their quenching.

  • Colored Impurities: Aromatic amines are prone to oxidation, leading to the formation of colored impurities, especially if exposed to air and light for extended periods.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a dark oil or a discolored solid. What is the cause and how can I fix it?

Answer:

Cause: The discoloration is likely due to the oxidation of the aromatic amino group. This is a common issue with anilines, which are sensitive to air and light. The presence of residual acidic catalyst can also contribute to the formation of colored byproducts.

Solution: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable solvent. Good choices include ethanol, methanol, or ethyl acetate. Use the minimum amount of hot solvent required for complete dissolution.

  • Treatment with Activated Carbon: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. It is crucial to perform this step while the solution is hot to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: My NMR analysis shows the presence of isomeric impurities. How can I separate them?

Answer:

Cause: The presence of both an activating amino group and a deactivating trifluoromethyl group on the starting aniline ring leads to the formation of multiple isomers during the Friedel-Crafts acylation.

Solution 1: Fractional Recrystallization

This technique relies on the slight differences in solubility between the desired product and its isomers in a particular solvent system.

Experimental Protocol: Fractional Recrystallization

  • Solvent Screening: The key to successful fractional recrystallization is finding the right solvent or solvent mixture.[6] Common solvent systems to screen include:

    • Ethanol/Water

    • Isopropanol/Water

    • Toluene/Heptane

    • Ethyl Acetate/Hexane[7]

  • Procedure: a. Dissolve the mixture of isomers in a minimum amount of the chosen hot solvent. b. Allow the solution to cool slowly. The least soluble isomer will crystallize first. c. Collect the first crop of crystals by filtration. d. Concentrate the mother liquor and cool again to obtain a second crop of crystals. e. Analyze each crop by HPLC or NMR to determine the isomeric ratio. f. Repeat the process on the enriched fractions until the desired purity is achieved.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemObservationRecommendation
Ethanol/WaterGood for moderately polar compounds. The product may be highly soluble in ethanol, requiring the addition of water as an anti-solvent.Dissolve in hot ethanol and add water dropwise until turbidity persists. Reheat to dissolve and cool slowly.
Ethyl Acetate/HexaneA versatile system for a wide range of polarities.Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.
TolueneOften effective for aromatic compounds, promoting pi-stacking and crystal formation.Use hot toluene for dissolution and allow for slow cooling.

Solution 2: Column Chromatography

Column chromatography is a more robust method for separating isomers with different polarities.[8]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[9]

    • Starting Point: Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).

    • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.

  • Column Packing: a. Prepare a slurry of silica gel in the initial eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the top of the column.

  • Elution and Fraction Collection: a. Begin elution with the starting solvent system. b. Collect fractions and monitor their composition by TLC. c. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Product (Mixture of Isomers, Starting Material, Color) Decolorization Decolorization (Activated Carbon) Crude->Decolorization If colored Recrystallization Fractional Recrystallization Crude->Recrystallization If not colored Decolorization->Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If isomers persist PureProduct Pure this compound Recrystallization->PureProduct If pure ColumnChromatography->PureProduct Impurities Impurities ColumnChromatography->Impurities

Caption: General purification workflow for this compound.

Question 3: I have unreacted 3-(trifluoromethyl)aniline in my product. What is the most efficient way to remove it?

Answer:

Cause: The Friedel-Crafts acylation reaction did not go to completion.

Solution: Acid-Base Extraction

This method takes advantage of the basicity of the amino group in the unreacted starting material and the final product. By converting them to their hydrochloride salts, they can be separated from non-basic impurities. However, to separate the unreacted aniline from the product, a more nuanced approach is needed, often relying on the difference in their basicity or physical properties. A simple and effective method is a preliminary purification by column chromatography as described above, as the starting aniline is significantly less polar than the product acetophenone.

A more direct approach if the primary impurity is the starting aniline is to utilize the difference in their pKa values, although this can be challenging. A more practical approach is to push the reaction to completion or use chromatography.

If you are certain the only significant impurity is the starting material, a carefully executed recrystallization may be effective.

Question 4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

Cause: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

Solutions:

  • Use a higher boiling point solvent: This ensures that the dissolution temperature is below the melting point of your compound.

  • Use a larger volume of solvent: This can prevent supersaturation at higher temperatures.

  • Change the solvent system: A different solvent or solvent pair may promote better crystal lattice formation.[6]

  • Seed the solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

Mandatory Visualization: Troubleshooting Logic

TroubleshootingLogic Start Crude Product Analysis (TLC, NMR, Appearance) node_color Impurity Colored Impurities Start->node_color node_isomers Impurity Isomeric Products Start->node_isomers node_sm Impurity Starting Material Start->node_sm node_oiling Problem Oiling Out Start->node_oiling sol_color Solution: Decolorization with Activated Carbon node_color:f1->sol_color sol_isomers Solution: Fractional Recrystallization or Column Chromatography node_isomers:f1->sol_isomers sol_sm Solution: Column Chromatography or Recrystallization node_sm:f1->sol_sm sol_oiling Solution: Adjust Solvent/ Cooling Rate node_oiling:f1->sol_oiling

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Senior Scientist's Guide to the NMR Spectral Analysis of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in various research and development applications. As drug development professionals and researchers, a precise understanding of a molecule's structure is non-negotiable. NMR spectroscopy serves as the gold standard for unambiguous structural elucidation in solution.

This document moves beyond a simple data report. It is designed as a practical comparison guide, grounded in the principles of magnetic resonance, to not only interpret the spectrum of the title compound but also to understand how its spectral features compare to related structural motifs. We will explore the causal relationships between the molecular structure and the resulting NMR signals and provide robust, self-validating experimental protocols for acquiring high-quality data.

Structural Overview and Predicted Spectral Features

The structure of this compound incorporates several key functional groups that each produce distinct and predictable signals in ¹H and ¹³C NMR spectra. The aromatic ring is substituted with three groups possessing varied electronic properties: an electron-donating amino (-NH₂) group, and two electron-withdrawing groups, acetyl (-COCH₃) and trifluoromethyl (-CF₃). This substitution pattern leads to a well-resolved and highly informative spectrum.

G cluster_molecule This compound cluster_analysis Key NMR-Active Nuclei & Environments mol Structure H_Me Acetyl Protons (H-a) -CH₃ mol->H_Me ¹H Signals C_Me Acetyl Methyl Carbon (C-a) mol->C_Me ¹³C Signals H_Aro Aromatic Protons (H-b, H-c, H-d) H_Amine Amine Protons (H-e) -NH₂ C_CO Carbonyl Carbon (C-b) C_Aro Aromatic Carbons (C-c to C-h) C_CF3 Trifluoromethyl Carbon (C-i)

Caption: Key proton and carbon environments in this compound.

In-Depth ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the acetyl methyl protons, the three aromatic protons, and the two amine protons. The chemical shifts are governed by the electronic environment of each proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Acetyl (-COCH₃) ~2.6Singlet (s)3HProtons on a methyl group adjacent to a carbonyl are deshielded and typically appear as a sharp singlet in this region.
Aromatic H-5 ~7.2 - 7.3Doublet of doublets (dd) or Doublet (d)1HThis proton is ortho to the electron-withdrawing -CF₃ group and meta to the -NH₂ group, leading to a downfield shift. It will be coupled to H-3 (meta) and H-6 (ortho).
Aromatic H-3 ~6.9 - 7.0Doublet (d)1HPositioned ortho to the strongly electron-donating -NH₂ group, this proton is shielded and shifted upfield. It shows small meta-coupling to H-5.
Aromatic H-6 ~7.7 - 7.8Doublet (d)1HThis proton is ortho to the deshielding acetyl group, resulting in the most downfield shift among the aromatic protons. It will be coupled to the adjacent H-5.
Amine (-NH₂) ~6.2 (in CDCl₃)Broad Singlet (br s)2HThe chemical shift is highly variable depending on solvent, concentration, and temperature. The protons are exchangeable, leading to a broad signal and no observable coupling.
Comparative Insight: The Role of Substituents

To appreciate the electronic effects on the aromatic protons, we can compare our target molecule to simpler acetophenones.

CompoundAromatic Proton Shifts (δ, ppm)Key Takeaway
2-Aminoacetophenone 6.60 - 7.70 (complex multiplet)[1]The -NH₂ group strongly shields ortho and para positions, shifting signals upfield.
1-(4-(Trifluoromethyl)phenyl)ethanone ~8.0 (d), ~7.7 (d)[2]The -CF₃ group is strongly deactivating, shifting all aromatic protons significantly downfield.
This compound ~6.9 to ~7.8The spectrum is a hybrid, showing the upfielding influence of the -NH₂ group on H-3 and the downfielding influence of the -COCH₃ and -CF₃ groups on H-6 and H-5, respectively.

In-Depth ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Proton-decoupled spectra are standard, meaning each unique carbon appears as a singlet, except for the carbon attached to fluorine atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹³C{¹H})Rationale
Acetyl (-COCH₃) ~28Singlet (s)Typical range for a methyl carbon attached to a carbonyl group.
Carbonyl (-COCH₃) ~200Singlet (s)The carbonyl carbon is highly deshielded and appears far downfield.
Aromatic C-NH₂ (C-2) ~150Singlet (s)The carbon directly attached to the nitrogen of the amino group is significantly deshielded.
Aromatic C-H (C-3) ~113Singlet (s)Shielded by the ortho -NH₂ group.
Aromatic C-CF₃ (C-4) ~125 - 130Quartet (q)The C-F coupling constant (¹JCF) is large (~272 Hz), splitting the signal into a quartet. The chemical shift is influenced by the attached -CF₃ group.
Aromatic C-H (C-5) ~117Singlet (s)Shielded by the para -NH₂ group.
Aromatic C-H (C-6) ~132Singlet (s)Deshielded by the ortho -COCH₃ group.
Aromatic C-COCH₃ (C-1) ~118Singlet (s)A quaternary carbon with a moderate chemical shift.
Trifluoromethyl (-CF₃) ~124Quartet (q)A quaternary carbon with a large ¹JCF coupling constant (~270-280 Hz).[3]

Note: A reference spectrum for the title compound confirms these assignments.[4]

Experimental Workflow and Protocols

Acquiring high-quality, reproducible NMR data requires meticulous attention to detail in sample preparation and instrument parameter selection.

Caption: Standard workflow for NMR spectrum acquisition and processing.

Protocol 1: NMR Sample Preparation

This protocol is designed to create a homogeneous solution free of particulates and paramagnetic impurities, which is critical for high-resolution spectra.[5][6]

  • Weigh the Sample: Accurately weigh the required amount of this compound. For a standard 400-500 MHz spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7][8]

  • Select Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Place the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[5][8]

  • Homogenize: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of cotton or glass wool packed into the pipette.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Data Acquisition Parameters (400 MHz Spectrometer)

The choice of acquisition parameters directly impacts spectral quality, resolution, and quantitativeness. The following are robust starting points.[9]

¹H NMR Acquisition:

  • Pulse Program: zg30. This uses a 30° flip angle, which allows for faster pulsing and a shorter relaxation delay (D1) without saturating the signals, making it efficient for routine qualitative scans.[10]

  • Number of Scans (NS): 8 to 16. This is usually sufficient to obtain excellent signal-to-noise for a sample of this concentration.

  • Acquisition Time (AQ): 3.0 - 4.0 seconds. A longer acquisition time provides better digital resolution, resulting in sharper peaks.[9][10]

  • Relaxation Delay (D1): 1.5 - 2.0 seconds. A delay to allow spins to relax back toward equilibrium before the next pulse.

  • Spectral Width (SW): 16 ppm. This covers the typical chemical shift range for organic molecules.

¹³C NMR Acquisition:

  • Pulse Program: zgdc30 or zgpg30. These are standard proton-decoupled experiments using a 30° pulse angle to maximize signal over time for carbons with long relaxation times (T₁s), such as quaternary carbons.[11]

  • Number of Scans (NS): 128 to 1024. More scans are required due to the low natural abundance of the ¹³C isotope (~1.1%).

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This is a reasonable compromise for detecting both protonated and quaternary carbons.[11]

  • Spectral Width (SW): 240 ppm. This covers the full range of carbon chemical shifts.

Conclusion

The NMR spectral analysis of this compound is straightforward and highly illustrative of fundamental structure-property relationships. The interplay between the electron-donating amino group and the electron-withdrawing acetyl and trifluoromethyl groups creates a unique and predictable pattern of signals in both ¹H and ¹³C NMR spectra. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation and purity assessment, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone": A Comparative Analysis for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of synthetic routes, the novelty of the resulting structures, and the ultimate performance of the target molecules. "1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" is a bifunctional building block that merges the proven synthetic utility of the 2-aminoacetophenone scaffold with the powerful physicochemical advantages imparted by a trifluoromethyl (-CF3) group.[1][2]

While not as extensively documented as its non-fluorinated counterpart, this guide will provide a comprehensive, field-proven comparison of "this compound" against other common building blocks. By synthesizing data from analogous systems and foundational chemical principles, this document will empower researchers, scientists, and drug development professionals to make informed decisions about its application, particularly in the synthesis of high-value heterocyclic compounds. We will delve into its anticipated reactivity, explore the profound influence of the -CF3 moiety, and provide a practical, experimental framework for its use.

Part 1: Physicochemical and Electronic Profile Comparison

The introduction of a trifluoromethyl group dramatically alters the electronic and physical properties of the parent 2-aminoacetophenone scaffold. Understanding these shifts is critical for predicting reactivity, designing reaction conditions, and anticipating the properties of the final products, such as solubility and metabolic stability.[3][4]

The -CF3 group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms, which pulls electron density from the aromatic ring through a strong inductive effect (-I).[5][6][7] This deactivates the ring towards electrophilic aromatic substitution but, more importantly for its synthetic applications, it significantly impacts the nucleophilicity of the aniline nitrogen and the electrophilicity of the ketone's carbonyl carbon.[8]

Below is a comparative table of key properties for "this compound" and its common structural analogs.

PropertyThis compound 2-Aminoacetophenone (Unsubstituted)2-Amino-4-methoxyacetophenone (EDG)2-Amino-4-chloroacetophenone (EWG)
CAS Number 37885-07-7[9]551-93-9[10]39840-06-129124-78-7
Molecular Weight 203.16 g/mol 135.16 g/mol [10]165.19 g/mol 169.60 g/mol
Substituent Effect Strong Electron-Withdrawing (-I)[8]Neutral (Reference)Strong Electron-Donating (+M > -I)[5]Electron-Withdrawing (-I > +M)[8]
Predicted pKa (Amine) LowerBaseline[10]HigherLower
Predicted Lipophilicity (cLogP) Significantly Higher[11]BaselineSlightly HigherHigher
Appearance Solid[9]Yellow to yellow-brown liquid[10]SolidSolid

Data for analogs is sourced from chemical suppliers and predicted based on established substituent effects.

The key takeaways from this comparison are:

  • Reduced Basicity: The strong inductive electron withdrawal by the -CF3 group is expected to decrease the pKa of the amino group, making it less nucleophilic than in the unsubstituted or methoxy-substituted analogs.

  • Increased Lipophilicity: The -CF3 group is one of the most effective substituents for increasing a molecule's lipophilicity (fat-solubility), a critical parameter for enhancing membrane permeability and bioavailability in drug candidates.[11][12]

  • Enhanced Electrophilicity: The deactivation of the ring by the -CF3 group increases the electrophilic character of the acetyl group's carbonyl carbon, potentially accelerating reactions involving nucleophilic attack at this position.

Part 2: Comparative Synthetic Utility in the Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, is a cornerstone for the construction of quinoline scaffolds.[13][14][15] The 2-aminoacetophenone core is ideal for this transformation, making it a perfect reaction to compare the performance of our building blocks.[10][16]

The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring.[13] The electronic nature of the substituents on the 2-aminoacetophenone ring directly influences the reaction kinetics.

Experimental Workflow: A Comparative Perspective

The following diagram outlines the general workflow for the Friedländer synthesis, highlighting the key decision points influenced by the choice of building block.

G cluster_prep Reactant Preparation cluster_reaction Reaction & Catalyst Selection cluster_workup Work-up & Purification A Dissolve 2-Aminoacetophenone Analog in Solvent (e.g., Ethanol) B Add α-Methylene Carbonyl (e.g., Acetylacetone) A->B 1.2 eq C Add Catalyst B->C D Base Catalysis (e.g., KOH, NaOH) Favored for EDG-substituted analogs C->D E Acid Catalysis (e.g., TsOH, TFA) Often required for EWG-substituted analogs C->E F Reflux Reaction Mixture (Monitor by TLC) D->F E->F G Cool and Quench (e.g., Ice-water) F->G H Extract with Organic Solvent G->H I Purify by Recrystallization or Column Chromatography H->I

Caption: Generalized workflow for the Friedländer quinoline synthesis.

Detailed Protocol for this compound

This protocol is a representative procedure for a base-catalyzed Friedländer synthesis.

Materials:

  • This compound (1.0 eq, 2.03 g, 10 mmol)

  • Acetylacetone (1.2 eq, 1.22 mL, 12 mmol)

  • Potassium Hydroxide (KOH) (2.0 eq, 1.12 g, 20 mmol)

  • Ethanol (25 mL)

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.03 g) in ethanol (25 mL).

  • Add acetylacetone (1.22 mL) to the solution and stir for 5 minutes at room temperature.

  • In a separate beaker, dissolve potassium hydroxide (1.12 g) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,4-dimethyl-7-(trifluoromethyl)quinoline.

Causality and Comparative Reactivity Analysis
  • This compound (Strong EWG): The -CF3 group significantly reduces the nucleophilicity of the ortho-amino group. This will slow down the initial step of the reaction, whether it's the Schiff base formation or the Michael addition, compared to the unsubstituted analog. Consequently, more forcing conditions—such as higher temperatures, longer reaction times, or the use of a stronger acid/base catalyst—may be necessary to drive the reaction to completion.[15] However, the increased electrophilicity of the ketone may partially offset this effect in pathways initiated by aldol-type reactions.

  • 2-Aminoacetophenone (Unsubstituted): This is the benchmark reactant. It undergoes the Friedländer synthesis under standard conditions, often with good to excellent yields.[13][17] It provides a baseline for comparing the electronic effects of other substituents.

  • 2-Amino-4-methoxyacetophenone (Strong EDG): The methoxy group is a strong electron-donating group (+M effect), which increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino group.[5] This accelerates the initial condensation step, often leading to faster reaction rates and allowing for milder reaction conditions compared to the other analogs.

  • 2-Amino-4-chloroacetophenone (EWG): The chloro group is an EWG through induction but a weak donating group through resonance. Overall, it deactivates the ring and reduces the amine's nucleophilicity, but less so than the -CF3 group.[8] Its reactivity is expected to be intermediate between the unsubstituted and the trifluoromethyl-substituted analogs.

Part 3: The Trifluoromethyl Group in Drug Design and Development

The primary motivation for using building blocks like "this compound" in drug discovery is the array of beneficial properties conferred by the -CF3 group.[11][18] Its incorporation is a well-established strategy for optimizing lead compounds into viable drug candidates.[19][20]

Key Advantages of the -CF3 Group:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[12] Replacing a metabolically labile group, such as a methyl group, with a -CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes.[3] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][21]

  • Increased Lipophilicity and Permeability: The -CF3 group significantly enhances lipophilicity, which can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[2][11]

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic environment of a molecule, potentially forming more favorable electrostatic or hydrogen bonding interactions with a biological target, thereby increasing binding affinity and potency.[4]

  • Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for other groups like chlorine or methyl, allowing for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[12][20]

The following diagram illustrates the logical flow of how the features of this building block contribute to desirable drug properties.

G A 1-(2-Amino-4-(trifluoromethyl) -phenyl)ethanone B 2-Aminoacetophenone Scaffold A->B C Trifluoromethyl (-CF3) Group A->C D Versatile Precursor for Heterocycle Synthesis (e.g., Quinolines) B->D enables E High Metabolic Stability (Strong C-F bonds) C->E provides F Increased Lipophilicity C->F provides G Strong Electron- Withdrawing Nature C->G provides K Optimized Drug Candidate D->K contribute to H Improved Pharmacokinetics (Longer Half-Life) E->H leads to I Enhanced Membrane Permeability (e.g., BBB) F->I leads to J Modulated Target Binding Affinity G->J leads to H->K contribute to I->K contribute to J->K contribute to

References

A Comparative Guide to the Biological Activities of Compounds Derived from 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

This compound serves as a pivotal starting material in medicinal chemistry, providing access to a diverse range of heterocyclic compounds. The presence of a reactive amino group and a ketone, coupled with the electron-withdrawing trifluoromethyl substituent, makes it a valuable precursor for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of various compound classes derived from this versatile scaffold, with a primary focus on their anticancer properties. Furthermore, we will explore the potential antimicrobial and anticonvulsant activities exhibited by related heterocyclic systems, offering a broader perspective on the therapeutic potential of these derivatives. This document is intended to be a practical resource for researchers engaged in drug discovery and development, providing not only comparative biological data but also detailed experimental protocols and insights into the underlying mechanisms of action.

I. Anticancer Activity: Quinazoline and Quinazolinone Derivatives

The condensation of this compound with various reagents readily yields quinazoline and quinazolinone scaffolds, which are well-established pharmacophores in oncology.[1][2] These derivatives have been extensively investigated for their potent cytotoxic effects against a range of cancer cell lines.

Comparative Analysis of Anticancer Potency

A critical aspect of drug development is the quantitative comparison of the efficacy of novel compounds against established standards. The following table summarizes the in vitro anticancer activity of quinazoline derivatives synthesized from precursors related to this compound, alongside the well-known EGFR inhibitors, Gefitinib and Erlotinib.

Compound/DrugTarget Cell LineIC50 (µM)Reference
Compound 8b (N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative) PC3 (Prostate Cancer)5.51[1]
LNCaP (Prostate Cancer)4.51[1]
K562 (Leukemia)8.49[1]
Gefitinib HeLa (Cervical Cancer)4.3[2]
MDA-MB-231 (Breast Cancer)28.3[2]
Erlotinib Various NSCLC cell lines with activating EGFR mutations< 0.1[3]
Compound 5c (4-amino-2-trifluoromethyl quinazoline derivative) PC-3 (Prostate Cancer)49.3% inhibition at 5 µM[4]
Compound 6a (N-methylated 4-amino-2-trifluoromethyl quinazoline derivative) LNCaP (Prostate Cancer)>50% inhibition at 5 µM[4]
K562 (Leukemia)>50% inhibition at 5 µM[4]
Compound 6b (N-methylated 4-amino-2-trifluoromethyl quinazoline derivative) PC-3 (Prostate Cancer)>50% inhibition at 5 µM[4]

Expert Insights: The data clearly indicates that N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, such as compound 8b, exhibit potent anticancer activity, with IC50 values in the low micromolar range against prostate and leukemia cell lines.[1] Notably, the activity of these compounds is comparable to that of established drugs like Gefitinib in certain cell lines. The substitution pattern on the quinazoline core is crucial for activity, as demonstrated by the significant inhibitory percentages of N-methylated 4-amino-2-trifluoromethyl quinazoline derivatives.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.[5] Two key signaling pathways implicated are the EGFR and PIM-1 kinase pathways.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][6] These pathways regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[7][8] Quinazoline-based inhibitors, like Gefitinib and Erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

  • PIM-1 Kinase Signaling Pathway: PIM-1 is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[10][11] It exerts its oncogenic effects by phosphorylating and regulating the activity of several downstream targets, including proteins involved in apoptosis (e.g., BAD) and cell cycle progression (e.g., p27).[3][12] Molecular docking studies have suggested that some N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives may target PIM-1 kinase.[1]

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) p27 p27 (Cell Cycle Inhibitor) PIM1->p27 Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Quinazoline_Derivative Quinazoline Derivative (Potential Inhibitor) Quinazoline_Derivative->PIM1 Potentially Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Potential Inhibition.

II. Exploring Further Biological Activities: Antimicrobial and Anticonvulsant Potential

While the primary focus of research on derivatives of this compound has been on anticancer applications, the inherent chemical scaffold suggests the potential for other biological activities. Here, we explore the antimicrobial and anticonvulsant properties of related heterocyclic systems.

Antimicrobial Activity of Schiff Base and Quinazolinone Derivatives

Schiff bases, formed by the condensation of primary amines with carbonyl compounds, and quinazolinone derivatives have been reported to possess significant antimicrobial activity.[13][14][15]

Comparative Analysis of Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for some Schiff base and quinazolinone derivatives against common bacterial and fungal strains, compared to standard antimicrobial agents. It is important to note that these derivatives were not explicitly synthesized from this compound, but they represent the antimicrobial potential of these classes of compounds.

Compound Class/DrugTarget OrganismMIC (µg/mL)Reference
Schiff Base Derivatives Staphylococcus aureus62.5[13]
Escherichia coli62.5 - 250[13]
Candida albicans62.5 - 250[13]
Quinazolinone Derivatives Staphylococcus aureus>50
Escherichia coli>50
Candida albicans>50
Ampicillin (Antibiotic) Staphylococcus aureus0.6 - 1[12]
Escherichia coli4[12]
Nystatin (Antifungal) Candida albicans3.13 - 12.5

Expert Insights: Schiff base derivatives have demonstrated promising antimicrobial activity, with MIC values in a moderate range against both bacteria and fungi.[13] The antimicrobial efficacy of quinazolinone derivatives appears to be more variable. For context, the potent activity of standard drugs like Ampicillin and Nystatin is in the low µg/mL range. Further investigation into Schiff bases and quinazolinones derived directly from this compound is warranted to fully assess their antimicrobial potential.

Anticonvulsant Activity of Chalcone and Quinazolinone Derivatives

Chalcones, which can be synthesized from acetophenones, and certain quinazolinone derivatives have shown promise as anticonvulsant agents.[7] The primary preclinical screening model for anticonvulsant drugs is the Maximal Electroshock (MES) test, which assesses the ability of a compound to prevent the spread of seizures.

Comparative Analysis of Anticonvulsant Efficacy

The following table summarizes the anticonvulsant activity of some chalcone and quinazolinone derivatives in the MES test, compared to the standard antiepileptic drugs Phenytoin and Carbamazepine.

Compound Class/DrugAnimal ModelAnticonvulsant Activity (MES Test)Reference
Chalcone Semicarbazones MiceComparable or greater protection than standard[7]
Quinazolinone Derivatives MiceShowed anticonvulsant activity[1]
Phenytoin MiceED50: ~9.5 mg/kg
Carbamazepine MiceED50: ~8.8 mg/kg[11]

Expert Insights: Chalcone derivatives have shown significant protection in the MES model, suggesting their potential as effective anticonvulsants.[7] Quinazolinone derivatives have also demonstrated activity in this model.[1] The efficacy of these compounds needs to be quantified with ED50 values for a direct comparison with standard drugs like Phenytoin and Carbamazepine, which are potent anticonvulsants with ED50 values in the range of 8-10 mg/kg in mice.

III. Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key biological assays discussed in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Add serially diluted compounds to the wells and incubate for 24-72 hours. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine IC50 values. E->F

Caption: Workflow of the MTT Assay for Cell Viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antimicrobial agents in a suitable solvent. Perform serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a preclinical model used to screen for compounds effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the standard anticonvulsant drug (e.g., Phenytoin) intraperitoneally or orally at various doses. A vehicle control group should also be included.

  • Induction of Seizure: At the time of peak effect of the drug (predetermined in pilot studies), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protection for each dose group. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

IV. Conclusion and Future Directions

The chemical scaffold of this compound provides a gateway to a rich diversity of heterocyclic compounds with significant biological potential. Quinazoline and quinazolinone derivatives synthesized from this precursor have demonstrated potent anticancer activity, with mechanisms of action targeting critical signaling pathways such as EGFR and potentially PIM-1 kinase. The comparative data presented in this guide highlights their promise as novel therapeutic agents.

Furthermore, the exploration of related Schiff base and chalcone structures reveals promising antimicrobial and anticonvulsant activities, respectively. While further research is required to establish a direct link between derivatives of this compound and these activities, the initial findings strongly encourage the synthesis and screening of such compounds.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance the potency and selectivity of the most active quinazoline derivatives.

  • Synthesis and Screening: Targeted synthesis of Schiff bases and chalcones from this compound and comprehensive evaluation of their antimicrobial and anticonvulsant properties.

  • In Vivo Studies: Advancing the most promising compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide serves as a foundational resource to stimulate and inform further research in this exciting area of medicinal chemistry, with the ultimate goal of developing novel and effective therapeutic agents.

V. References

  • Malpani, S. G., Mohanty, P., & Rai, J. P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International, 33(47A), 232-241.

  • Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

  • Danaher Life Sciences. (n.d.). EGFR Signaling Pathway. Retrieved from --INVALID-LINK--

  • Wee, P., & Wang, Z. (2017). EGFR Signaling Pathway. Cancers, 9(5), 52.

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(1), 70-77.

  • Abdel-Aziem, A., El-Gendy, M. A., & El-Kerdawy, M. M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3021.

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20.

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drives Tumor Growth and Becomes a Target for Precision Therapy. Retrieved from --INVALID-LINK--

  • Narlik-Grassow, M., Blanco-Aparicio, C., & Carnero, A. (2017). Pim-1 kinase as cancer drug target: An update. Molecular Cancer, 16(1), 1-8.

  • Sharma, C. S., Shekhawat, K. S., Chauhan, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 450-454.

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2011). Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. Molecules, 16(8), 6434-6453.

  • Bunu, S. J., Vaikosen, E. N., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

  • Sudhakararao, G., Kalaichelvan, V. K., & Ganguri, S. R. (2015). Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. International Journal of Pharmacological Research, 5(8), 179-183.

  • Ali, M. M., Kumar, S., & Raj, V. (2012). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). International Journal of Pure and Applied Chemistry, 7(1), 1-8.

  • Sharma, C. S., Shekhawat, K. S., Chauhan, C. S., & Kumar, N. (2013). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 5(10), 450-454.

  • Aragón-Muriel, A., Vique-Vicente, L., & López-Pérez, J. L. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8011.

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2018). Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi. Journal of the Chinese Chemical Society, 65(1), 109-116.

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.

  • Asif, M. (2020). Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. International Journal of Molecular Sciences, 21(18), 6829.

  • Bhati, S. K., & Kumar, A. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. International Journal of Drug Delivery Technology, 12(2), 503-508.

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from --INVALID-LINK--

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from --INVALID-LINK--

  • Czuczwar, S. J., & Lason, W. (1992). Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline. Journal of Neural Transmission, 89(1-2), 41-48.

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from --INVALID-LINK--

  • Dhillon, S., & Wagstaff, A. J. (2000). Ampicillin. Drugs, 59(2), 207-233.

  • Asif, M. (2022). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Journal of Pharmaceutical Negative Results, 2516-2522.

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 1-18.

  • Kancha, M., & K, S. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. PLoS One, 13(3), e0193628.

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

  • Popa, A., Gîrd, C. E., Găman, M. A., Stănescu, A. M. A., Bîrcă, A. C., Vlăsceanu, G. M., ... & Găman, A. M. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(19), 6299.

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Retrieved from --INVALID-LINK--

  • Zang, Y., He, L., & Zhang, Y. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5099.

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab.

  • Asati, V., Sharma, S., & Srivastava, A. K. (2020). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 56(6), 1349-1365.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from --INVALID-LINK--

  • Bunu, S. J., Vaikosen, E. N., Miediegha, O., Chilaka, U. P., Echendu, C. E., & Usifoh, C. O. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

  • Amaravathi, M., & Kumar, Y. A. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. Journal of the Serbian Chemical Society, 84(9), 929-940.

  • Jampilek, J. (2019). Chalcone: A new scaffold for the development of anti-epileptic medications. Future Medicinal Chemistry, 11(13), 1677-1698.

  • Mahdavi, M., Saeedi, M., Valizadeh, H., & Shafiee, A. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research: IJPR, 13(4), 1309.

  • Liu, K., Yu, J., Yu, G., Zhang, Y., & Li, J. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437.

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and antibacterial activity of Schiff bases derived from 2-amino-5-((4-arsonophenyl)diazenyl)-1,3,4-thiadiazole. Arabian Journal of Chemistry, 8(5), 682-688.

  • Asif, M. (2014). A review on the antimicrobial activity of Schiff bases. Mini reviews in medicinal chemistry, 14(1), 63-74.

  • Singh, U. P., & Singh, P. (2018). Synthesis, spectral characterization and antimicrobial activity of Schiff bases and their metal complexes of Co(II), Ni(II), Cu(II) and Zn(II). Oriental Journal of Chemistry, 34(2), 859.

  • J. Med. Chem. 2017, 60, 21, 8826–8838.

  • G. Sudhakararao, V. K. Kalaichelvan, and Ganguri Sudhakara Rao, "Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds," International Journal of Pharmacological Research, vol. 5, no. 8, pp. 179-183, 2015.

  • Singh, N., & Pandurangan, A. (2012). Synthesis and anticonvulsant activity of some chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 236-239.

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from --INVALID-LINK--

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone core scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for a range of targeted therapeutic agents. The strategic placement of an amino group ortho to an acetyl group, combined with the potent electronic and metabolic influence of a trifluoromethyl moiety, provides a unique chemical foundation for developing highly specific inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on two primary and highly valuable target classes: protein kinases involved in oncology and transient receptor potential ankyrin 1 (TRPA1) ion channels implicated in pain and inflammation. We will dissect the causal relationships between specific structural modifications and biological activity, present comparative data from key studies, and provide detailed experimental protocols to support further research and development in this area.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold possesses several intrinsic features that make it a cornerstone for inhibitor design:

  • Bidentate Potential: The ortho-amino and ketone functionalities can act as key hydrogen bond donors and acceptors, respectively. This arrangement is crucial for anchoring the molecule within the ATP-binding pocket of many protein kinases, particularly to the hinge region.

  • Vector for Modification: The primary amino group serves as a critical synthetic handle. It can be readily acylated, alkylated, or incorporated into heterocyclic systems, allowing for systematic exploration of chemical space and optimization of target engagement.

  • Metabolic Stability & Potency: The trifluoromethyl (-CF3) group at the 4-position is a powerful electron-withdrawing group. This influences the acidity of the amino group and can enhance binding interactions. Furthermore, the C-F bond is exceptionally stable, often used to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of drug candidates.

These features have been exploited to generate potent and selective modulators of distinct biological targets, which will be explored in the subsequent sections.

SAR Analysis as Kinase Inhibitors

Derivatives based on this scaffold have shown significant promise as inhibitors of protein kinases, which are critical regulators of cell signaling and frequent targets in cancer therapy. The primary mechanism involves competitive inhibition at the ATP-binding site.

Key Modifications and Their Rationale
  • Elaboration of the 2-Amino Group: This is the most critical point of modification for kinase activity. Converting the aniline into a urea or a more complex heterocycle is a common and effective strategy.

    • Urea Formation: The synthesis of phenylurea derivatives introduces an additional hydrogen bond donor/acceptor motif. This was expertly demonstrated in the development of potent Kinase Insert Domain-containing Receptor (KDR, also known as VEGFR-2) inhibitors. KDR is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.

    • Example: In a key optimization study, researchers developed a series of o-amino-arylurea derivatives. The pinnacle of this work was compound 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea), which, although based on a related aminopyridine scaffold, illustrates the power of this approach. It achieved a remarkable IC50 value of 0.0689 µM against KDR.[1] The quinoline moiety in this derivative likely occupies a hydrophobic pocket, while the urea backbone forms critical hydrogen bonds with the kinase hinge region.

  • Substitution on the Phenyl Ring: While the core scaffold is potent, adding substituents to the phenyl ring of the urea moiety can further enhance potency and selectivity.

    • Halogenation: The addition of chlorine, as seen in the KDR inhibitor example, often improves binding by interacting with specific residues in the active site and can enhance membrane permeability.

Comparative Data: Kinase Inhibitory Activity

The following table summarizes the activity of a key, highly optimized derivative that showcases the potential of related amino-aryl scaffolds. Direct SAR tables for the exact this compound scaffold are less common in single publications, but the principles of optimization are transferable.

Compound IDCore Scaffold TypeModification HighlightsTarget KinaseIC50 (µM)Reference
5a 2-aminopyridin-3-yl ureaQuinolin-4-ylmethylamino at the 2-amino position; 4-chloro-3-(trifluoromethyl)phenyl ureaKDR0.0689[1]

This data underscores that significant potency can be achieved by extending from the amino group to access additional binding pockets within the kinase active site.

SAR Analysis as TRPA1 Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel expressed on sensory neurons that acts as a sensor for noxious chemical, mechanical, and thermal stimuli.[2] Antagonizing this channel is a promising strategy for treating inflammatory and neuropathic pain.[2]

Key Modifications and Their Rationale

Derivatives of the core scaffold have been developed as potent TRPA1 antagonists. The SAR for this target class differs significantly from that of kinase inhibitors, highlighting the scaffold's versatility.

  • Amide/Carboxamide Formation: Instead of forming ureas, converting the 2-amino group into a complex carboxamide is a highly effective strategy for targeting TRPA1.

    • Rationale: This modification introduces a different spatial arrangement and set of hydrogen bonding patterns suitable for the TRPA1 binding site. The R-groups attached to the carboxamide can be tailored to occupy hydrophobic pockets within the channel protein.

    • Example: The compound AZ465 ((R)-N-(1-(4-cyanophenyl)-3,3-dimethyl-1-oxobutan-2-yl)-4-(6-methylpyridin-2-yl)piperazine-1-carboxamide), while not a direct derivative, is a potent TRPA1 antagonist whose discovery provides insight. It potently inhibits human TRPA1 with IC50 values of 85 nM (against Zn²⁺ activation) and 20 nM (against CS activation).[3] This demonstrates that large, complex groups appended to a core structure can yield high-affinity antagonists.

Comparative Data: TRPA1 Antagonist Activity

The table below presents data for representative TRPA1 antagonists, illustrating the high potency that can be achieved.

Compound Class/IDModification HighlightsAgonist UsedTargetIC50 (nM)Reference
TRPA1 Antagonist 1 Methylene phosphate prodrugNot SpecifiedTRPA18[4]
AZ465 Complex piperazine-1-carboxamideCinnamaldehyde (CS)Human TRPA120[3]
AZ465 Complex piperazine-1-carboxamideZinc (Zn²⁺)Human TRPA185[3]

These results show that derivatives can achieve low nanomolar potency against the TRPA1 ion channel, making them excellent candidates for analgesic drug development.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are provided as examples of how derivatives of this scaffold can be synthesized and evaluated.

Workflow for a Typical SAR Study

The logical flow of a structure-activity relationship study is critical for efficient drug discovery. The process involves iterative cycles of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Design Computational Design (Docking, QSAR) Synth Chemical Synthesis Design->Synth Purify Purification (Chromatography) Synth->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Screen Primary Assay (e.g., Kinase IC50) Confirm->Screen Test Compound Secondary Secondary Assay (e.g., Cell Viability) Screen->Secondary ADME ADME/Tox Profiling Secondary->ADME ADME->Design Analyze Data & Iterate Design

Caption: A typical iterative workflow for an SAR study.
Protocol 1: Representative Synthesis

This protocol is adapted from a procedure for a related acetophenone derivative and illustrates a common synthetic route involving a reduction followed by coupling.

Objective: To synthesize a derivative via modification of the amino group.

Materials:

  • 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone (precursor)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acylating or coupling agent (e.g., an isocyanate or acid chloride)

  • Base (e.g., triethylamine or DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve the starting nitro-compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully with ice-water.

    • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.

  • Coupling Reaction (e.g., Urea Formation):

    • Dissolve the crude amine (1.0 eq) in dichloromethane.

    • Add the desired phenyl isocyanate (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the solvent.

    • Purify the residue by flash column chromatography on silica gel to obtain the final urea derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

Objective: To determine the IC50 value of a compound against a target kinase (e.g., KDR).

Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Inhibition of the kinase prevents phosphorylation of a substrate, leading to a loss of the FRET signal.

Materials:

  • Kinase (e.g., recombinant human KDR)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phosphopeptide antibody

  • ATP

  • Assay buffer

  • Test compound stock solution (in DMSO)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup:

    • To each well of the microplate, add 2.5 µL of the diluted test compound.

    • Add 5 µL of a kinase/substrate mixture in assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the terbium-labeled antibody solution (containing EDTA).

    • Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights & Signaling Pathways

Understanding the pathways these compounds modulate is key to interpreting their activity.

VEGFR-2 (KDR) Signaling Pathway

Inhibitors targeting KDR block the signaling cascade responsible for angiogenesis. By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby inhibiting downstream effectors like PLCγ, PI3K, and MAPK.

VEGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF Ligand KDR VEGFR-2 (KDR) Receptor VEGF->KDR Binds & Dimerizes PI3K PI3K/Akt Pathway KDR->PI3K Activates RAS RAS/MAPK Pathway KDR->RAS PLCG PLCγ Pathway KDR->PLCG Inhibitor Scaffold-Based Inhibitor Inhibitor->KDR Blocks ATP Binding Site Survival Survival PI3K->Survival Proliferation Endothelial Cell Proliferation RAS->Proliferation Migration Migration PLCG->Migration TRPA1_Pathway cluster_neuron Neuronal Response Stimuli Noxious Stimuli (e.g., Irritants, Cold) TRPA1 TRPA1 Ion Channel (on Sensory Neuron) Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx Opens Antagonist Scaffold-Based Antagonist Antagonist->TRPA1 Blocks Channel Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission to CNS Depolarization->Pain_Signal

References

A Senior Application Scientist's Guide to Kinase Inhibitor Design: A Comparative Study of Fluorinated vs. Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly within oncology, kinase inhibitors represent a cornerstone of targeted therapy.[1][2][3] The human kinome, with its vast and structurally conserved ATP-binding sites, presents a formidable challenge: achieving both potent and selective inhibition.[4][5] A primary strategy employed by medicinal chemists to refine the pharmacological properties of lead compounds is the selective incorporation of fluorine.[6][7][8] Despite its minimal steric footprint, fluorine's extreme electronegativity profoundly influences a molecule's physicochemical and pharmacokinetic profile.[9][10]

This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated kinase inhibitors. We will move beyond a simple recitation of facts to explore the underlying causality—the "why"—behind the observed differences in performance. By synthesizing data from seminal studies and providing detailed, field-proven experimental protocols, this document will equip researchers, scientists, and drug development professionals with the knowledge to make rational, data-driven decisions in their own kinase inhibitor programs.

Part 1: The Physicochemical Transformation - How Fluorine Rewrites the Rules

The introduction of a fluorine atom into a kinase inhibitor scaffold initiates a cascade of changes in its fundamental properties. These alterations are not random; they are predictable consequences of fluorine's unique electronic nature and the strength of the carbon-fluorine bond.

Modulation of Basicity (pKa) and Lipophilicity (LogP)

One of the most powerful applications of fluorination is the fine-tuning of a molecule's acid/base chemistry.[7][11][12] As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[8][11]

Why is this critical? A lower pKa means the compound is less protonated at physiological pH (7.4). This uncharged state generally improves membrane permeability, a crucial factor for cell-based activity and oral bioavailability.[6][8][13] However, this is a delicate balance. Excessive pKa reduction can negatively impact aqueous solubility and interactions with key residues in the kinase active site.

The effect on lipophilicity is more nuanced and highly dependent on the molecular context.[14] While trifluoromethyl (-CF3) groups are classic lipophilicity enhancers, a single fluorine atom on an aromatic ring can either increase or decrease lipophilicity depending on its position.[7][9][12] This context-dependent effect allows for precise modulation to achieve the optimal balance for target engagement and pharmacokinetic properties.[10]

Impact on Metabolic Stability

Perhaps the most celebrated advantage of fluorination is the enhancement of metabolic stability.[6][7][15] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes, which often oxidize metabolically vulnerable C-H bonds.[16] The carbon-fluorine bond is exceptionally strong and resistant to this enzymatic cleavage.[17]

Causality in Action: By strategically placing a fluorine atom at a known "metabolic soft spot" (e.g., a benzylic position or an electron-rich aromatic ring), chemists can effectively block oxidative metabolism, thereby extending the compound's in vivo half-life and increasing its systemic exposure.[9][15][16] This directly translates to a more durable therapeutic effect and potentially less frequent dosing.

The following diagram illustrates the logical flow of how fluorination influences key drug-like properties.

G Start Strategic Fluorination P1 Alters Electron Distribution Start->P1 P2 Blocks Metabolic 'Soft Spots' (C-H) Start->P2 O4 Alters Conformational Preference Start->O4 O1 Modulates pKa (Basicity) P1->O1 O2 Modulates Lipophilicity (LogP) P1->O2 O3 Increases Metabolic Stability (t½) P2->O3 F1 Impacts Solubility & Membrane Permeability O1->F1 O2->F1 F2 Improves Oral Bioavailability O3->F2 F3 Enhances Target Binding Affinity & Selectivity O4->F3 F1->F2 F1->F3

Caption: The cause-and-effect cascade of strategic fluorination on drug properties.

Part 2: Performance in Action - A Head-to-Head Comparison

Theoretical advantages must be validated by empirical data. The following table summarizes key performance metrics from comparative studies of non-fluorinated kinase inhibitors and their fluorinated analogs.

Compound Pair Modification pKa (Predicted) clogP (Predicted) Metabolic Stability (HLM t½, min) Target Potency (IC50, nM) Key Finding Reference
Nilotinib Analogues H vs. F on phenyl ring---Abl: 2a (H) > 2b (F)Kit: 2b (F) > 2a (H)Fluorination subtly shifted selectivity from Abl towards Kit, highlighting its role in fine-tuning polypharmacology.[18]
CSNK2 Inhibitor H vs. F on phenyl ring--1 (H) < 2 (F)CSNK2: 1 (H) ≈ 2 (F)Strategic fluorination significantly improved in vivo metabolic stability without compromising on-target potency.[16][19]
Isoquinoline PARP Inhibitors H vs. 7-F1a (H): 6.81b (F): 6.51a (H): 2.51b (F): 2.7Not ReportedPARP2: 1a (H): 12001b (F): 800Fluorination lowered pKa and modestly increased potency against the PARP2 isoform.[17]
Indazole UT-155 Analogues H vs. 4-F vs. CF3--UT-155 (H): 12.3532a (F): 13.2932c (CF3): 53.71-Both single fluorine and trifluoromethyl substitution increased metabolic half-life in mouse liver microsomes.[15]

HLM: Human Liver Microsomes. Data adapted from cited sources. Predicted values are from computational models.

These case studies underscore a crucial principle: the impact of fluorination is not a blunt instrument but a precise tool. Its effects on potency and selectivity are highly context-dependent, requiring careful, iterative evaluation.[17][18]

Part 3: The Biological Arena - Kinase Inhibition and Cellular Impact

The ultimate test of any inhibitor is its performance within a biological system. Fluorination can profoundly influence how an inhibitor interacts with its target kinase and affects cellular signaling pathways.

Target Engagement and Selectivity

Fluorine can enhance binding affinity through favorable interactions within the ATP-binding pocket.[6][10] Its electronegativity allows it to participate in hydrogen bonds and dipole-dipole interactions with amino acid residues, potentially increasing inhibitor residence time and potency.[17] Furthermore, by altering the inhibitor's conformation, fluorination can promote a shape that is more complementary to the target kinase over structurally similar off-targets, thereby improving selectivity.[9]

Off-Target Effects: A Double-Edged Sword

While selectivity is a key goal, it is important to acknowledge that kinase inhibitors often have off-target activities.[4][20][21] Fluorination can sometimes introduce new, unintended interactions.[22] Therefore, a comprehensive kinome-wide scan is a self-validating and essential step in characterizing any new inhibitor, fluorinated or not. Understanding the full selectivity profile is critical for interpreting cellular phenotypes and anticipating potential toxicities.[4][22][23]

Below is a representative diagram of a kinase signaling pathway, indicating the point of intervention for a kinase inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.[17]

Part 4: Validated Experimental Protocols

Trustworthy data is built on robust methodologies. This section provides detailed, step-by-step protocols for the essential assays required to conduct a comparative study of fluorinated and non-fluorinated kinase inhibitors. The rationale behind key steps is included to foster a deeper understanding of the experimental design.

The following workflow provides a high-level overview of the comparative evaluation process.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation synthesis Synthesis of Analog Pair physchem Physicochemical Profiling (pKa, LogP) synthesis->physchem biochem Biochemical Assay (Kinase IC50) physchem->biochem metabolism Metabolic Stability (Microsomes) biochem->metabolism permeability Permeability (e.g., Caco-2) metabolism->permeability cellular_potency Cellular Potency (e.g., Anti-Proliferation) permeability->cellular_potency target_engagement Target Engagement (e.g., Western Blot) cellular_potency->target_engagement selectivity Kinome-wide Selectivity Screen target_engagement->selectivity

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, providing a direct measure of its potency.

Causality: This biochemical assay isolates the inhibitor and the kinase from the complexities of a cellular environment.[24] It is the foundational experiment to confirm direct target inhibition. A radiometric format using [γ-³³P]ATP is a gold standard for its sensitivity and broad applicability.[4]

Methodology:

  • Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

  • Compound Dilution: Perform a serial dilution of the test compounds (fluorinated and non-fluorinated analogs) in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 96-well plate, add in order:

    • Reaction buffer.

    • Test compound dilution (final DMSO concentration should be ≤1%). Include a "no inhibitor" (DMSO only) positive control and a "no enzyme" negative control.

    • Kinase enzyme at its optimal concentration.

    • Substrate peptide/protein.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Signal Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection: Add scintillant to the dried wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert raw counts to percentage of inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound, providing a key indicator of its pharmacokinetic potential.[15]

Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I drug metabolism.[17] This assay simulates the initial metabolic fate of a drug, and a longer half-life here is a strong predictor of improved stability in vivo.[15]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and the NADPH-regenerating system solution on ice. Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Compound Preparation: Prepare a stock solution of the test compound (and its analog) in a suitable organic solvent (e.g., acetonitrile or DMSO). The final incubation concentration is typically 1 µM.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (without the NADPH system) by adding buffer, microsomes, and the test compound.

  • Pre-warming: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. This step ensures the reaction starts at the correct physiological temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system. This provides the necessary cofactor for CYP enzyme activity.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 4.3: Cell-Based Anti-Proliferation Assay

Objective: To measure the potency of an inhibitor in a cellular context (GI50/IC50) by assessing its effect on cancer cell growth.

Causality: High potency in a biochemical assay does not always translate to cellular efficacy due to factors like membrane permeability and efflux.[24][25] This assay provides a more physiologically relevant measure of a compound's potential as a therapeutic agent.

Methodology:

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase into a 96-well plate at an appropriate density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (fluorinated and non-fluorinated). Include a vehicle control (e.g., DMSO).

  • Incubation: Return the plate to the incubator and incubate for 72 hours. This duration allows for multiple cell doubling times, making inhibitory effects on proliferation clearly measurable.

  • Viability Assessment: After incubation, measure cell viability. A common method is using a resazurin-based reagent (e.g., CellTiter-Blue).

    • Add the reagent to each well and incubate for 1-4 hours.

    • Viable, metabolically active cells reduce resazurin to the highly fluorescent resorufin.

  • Signal Detection: Measure the fluorescence intensity on a plate reader (e.g., Ex/Em ~560/590 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of compound concentration and fit to a dose-response curve to determine the GI50/IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an undeniably powerful and established strategy in the optimization of kinase inhibitors.[8][9] As demonstrated through physicochemical data, case studies, and validated protocols, fluorination provides medicinal chemists with a versatile tool to enhance metabolic stability, modulate pKa and lipophilicity, and refine target potency and selectivity.[6][9][17]

However, the effects are not universally predictable and are highly dependent on the specific scaffold and the position of fluorination.[17][18] A successful drug discovery campaign requires a rigorous, parallel evaluation of both fluorinated and non-fluorinated analogs using the robust biochemical, metabolic, and cell-based assays detailed in this guide. By understanding the fundamental principles and applying these self-validating experimental systems, research teams can rationally design the next generation of kinase inhibitors with superior efficacy and safety profiles. The future of fluorination in drug discovery remains bright, with new synthetic methods continually expanding the chemical space that can be explored.[6][9]

References

A Comparative Guide to a Stability-Indicating HPLC Method for Purity Assessment of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the key intermediate, 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. This guide will delve into the rationale behind the method development, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring an aromatic amine and a trifluoromethyl group, presents unique challenges and considerations for purity analysis. Potential impurities can arise from the synthetic route, degradation, or improper storage. These impurities may include positional isomers, starting material residues, by-products from incomplete reactions, and degradants formed under stress conditions. A reliable, stability-indicating analytical method is therefore not just a quality control measure but a cornerstone of robust drug development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard. This guide focuses on a stability-indicating HPLC method, designed to separate the main compound from its potential impurities and degradation products.

The "Why" Behind the Method: A Mechanistic Approach

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process to achieve optimal separation. For a molecule like this compound, a C18 stationary phase is an excellent choice due to its hydrophobic nature, which provides good retention for the aromatic ring. The trifluoromethyl group also contributes to the compound's retention on the non-polar stationary phase.

A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is employed to ensure the elution of compounds with a wide range of polarities. The use of a buffer is critical to control the ionization state of the amino group, thereby ensuring consistent retention times and sharp peak shapes. A low pH, typically between 2.5 and 4.5, will ensure the amino group is protonated, which can improve peak symmetry and resolution from other basic or neutral impurities.

UV detection is suitable for this analyte due to the presence of the chromophoric phenyl ring. The selection of the detection wavelength is based on the UV spectrum of the analyte to maximize sensitivity.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information or advantages in specific scenarios. Below is a comparative overview:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Separation in a capillary based on electrophoretic mobility in an electric field.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.A hybrid of GC and HPLC, suitable for a wide range of compounds, especially for chiral separations.[1]Excellent for charged species and offers high separation efficiency.[2][3]
Selectivity High, tunable by adjusting mobile phase composition, pH, and stationary phase.Very high, especially with MS detection providing structural information.High, with unique selectivity compared to HPLC and GC.[1]Very high, based on charge-to-size ratio.
Sensitivity Good to excellent, depending on the detector (UV, FLD, MS).Excellent, particularly with MS in selected ion monitoring (SIM) mode.[4]Good, often coupled with MS for enhanced sensitivity.Good, but can be limited by the small injection volume.
Speed Moderate, with typical run times of 15-60 minutes.Fast for volatile compounds.Generally faster than HPLC.[1]Very fast, with analysis times often in the range of minutes.
Cost Moderate instrument cost, with significant solvent consumption.Higher initial instrument cost, lower solvent cost.High instrument cost, but lower solvent cost and is considered a "green" technique.[1]Lower instrument and operational costs.
Limitations Higher solvent consumption, not ideal for very volatile compounds.Not suitable for non-volatile or thermally labile compounds.Requires specialized equipment and expertise.Lower sensitivity for some analytes, and reproducibility can be challenging.

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A: Acetonitrile (50:50, v/v).

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability Test (SST):

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 1.5.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[6][7][8]

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH and dilute to a final concentration of 1000 µg/mL with the diluent.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 1000 µg/mL with the diluent.

  • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to a final concentration of 1000 µg/mL with the diluent.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours. Prepare a 1000 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 7 days. Prepare a 1000 µg/mL solution in the diluent.

Analyze all stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Filter Filter through 0.45 µm Dissolve_Sample->Filter Dissolve_Std->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 245 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment.

Conclusion

The presented stability-indicating RP-HPLC method provides a robust, reliable, and precise approach for the purity assessment of this compound. The detailed protocol, including system suitability tests and forced degradation studies, ensures the method's validity and suitability for quality control in a regulated environment. While alternative techniques like GC-MS, SFC, and CE have their specific advantages, HPLC remains the most versatile and widely applicable method for this class of compounds. By understanding the scientific principles behind the chosen methodology and its comparative standing against other techniques, researchers can confidently ensure the quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Synthesis of Trifluoromethylated Aminophenones for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Trifluoromethylated aminophenones, in particular, serve as crucial building blocks for a wide array of therapeutic agents. The synthetic route chosen to access these intermediates can significantly impact the efficiency, cost, and scalability of the overall drug discovery process. This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for preparing trifluoromethylated aminophenones, supported by experimental data and detailed protocols to inform your selection of the optimal pathway.

Executive Summary

The synthesis of trifluoromethylated aminophenones can be broadly categorized into three strategic approaches, each with its own set of advantages and challenges:

  • Classical Friedel-Crafts Trifluoroacetylation: This traditional electrophilic aromatic substitution offers a direct method to introduce the trifluoroacetyl group onto an aniline derivative. While straightforward in concept, it often requires protection of the amino group to prevent deactivation of the aromatic ring and undesirable side reactions.

  • Convergent Synthesis Using Trifluoromethylated Building Blocks: This strategy involves the coupling of pre-functionalized starting materials, where the trifluoromethyl group is already incorporated into one of the key fragments. This approach can offer greater control over regioselectivity and functional group compatibility.

  • Late-Stage Trifluoromethylation: Representing a more modern approach, this strategy introduces the trifluoromethyl group at a later stage of the synthesis. This can be particularly advantageous for the rapid generation of analogs from a common intermediate and for the synthesis of complex molecules.

This guide will delve into the nuances of each of these strategies, providing a comparative analysis of their performance based on reported experimental data.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for the three main synthetic strategies to trifluoromethylated aminophenones. This data is compiled from representative examples in the literature to provide a clear comparison of their efficiency and practicality.

ParameterRoute 1: Friedel-Crafts TrifluoroacetylationRoute 2: From CF₃ Building BlocksRoute 3: Late-Stage Trifluoromethylation
Starting Materials Protected Aniline, Trifluoroacetic AnhydrideTrifluoromethylated Aniline/Aryl Halide, Acylating AgentAminophenone Precursor, Trifluoromethylating Agent
Key Reagents Lewis Acid (e.g., AlCl₃), Trifluoroacetic AnhydridePalladium Catalyst, Base (for cross-coupling)Photoredox Catalyst, Radical CF₃ Source
Typical Yield 60-85%70-90%50-75%
Reaction Temperature 0 °C to refluxRoom Temperature to 100 °CRoom Temperature
Reaction Time 2-24 hours12-48 hours12-24 hours
Key Advantages Direct, well-established method.High yields, good regioselectivity.Mild conditions, high functional group tolerance.
Key Disadvantages Requires amino group protection, harsh Lewis acids.Multi-step synthesis of building blocks may be required.Can result in mixtures of isomers, expensive reagents.

Route 1: Friedel-Crafts Trifluoroacetylation of Protected Anilines

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to aryl ketones.[1] In the context of aminophenones, the nucleophilic amino group can complex with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. To circumvent this, the amino group is typically protected, for example, as an amide.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion from the reaction of trifluoroacetic anhydride with a Lewis acid, such as aluminum chloride. This electrophile then attacks the electron-rich protected aniline ring, followed by rearomatization to yield the trifluoroacetylated product. The choice of protecting group and Lewis acid is critical to the success of this reaction.

Friedel_Crafts cluster_0 Step 1: Formation of Trifluoroacylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotection TFAA Trifluoroacetic Anhydride Acylium Trifluoroacylium Ion (CF₃CO⁺) TFAA->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) ProtectedAniline Protected Aniline Intermediate Sigma Complex ProtectedAniline->Intermediate + CF₃CO⁺ Product Protected Trifluoromethylated Aminophenone Intermediate->Product - H⁺ FinalProduct Trifluoromethylated Aminophenone Product->FinalProduct Deprotection Building_Blocks Start m-Trifluoromethylaniline Diazonium Diazonium Salt Start->Diazonium Diazotization (NaNO₂, H⁺) Intermediate Coupled Intermediate Diazonium->Intermediate Copper-catalyzed Coupling Coupling Coupling with Acetaldoxime Product m-Trifluoromethyl Acetophenone Intermediate->Product Hydrolysis Hydrolysis Acid Hydrolysis FurtherFunc Further Functionalization (e.g., Nitration, Reduction) Product->FurtherFunc FinalProduct Trifluoromethylated Aminophenone FurtherFunc->FinalProduct Late_Stage cluster_0 Photoredox Catalytic Cycle cluster_1 Trifluoromethylation of Aminophenone Photocat Photocatalyst (e.g., Ru(bpy)₃²⁺) ExcitedPhotocat Excited Photocatalyst* Photocat->ExcitedPhotocat Visible Light ReducedPhotocat Reduced Photocatalyst ExcitedPhotocat->ReducedPhotocat + Sacrificial Electron Donor ReducedPhotocat->Photocat - e⁻ CF3Source CF₃ Radical Source CF3Radical •CF₃ CF3Source->CF3Radical + Reduced Photocatalyst Aminophenone Aminophenone Precursor RadicalAddition Radical Addition Aminophenone->RadicalAddition + •CF₃ Product Trifluoromethylated Aminophenone RadicalAddition->Product Oxidation

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The responsible disposal of reagents such as 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a complete, peer-reviewed toxicological profile for this specific compound is not extensively documented, the available Safety Data Sheets (SDS) and data on analogous structures containing trifluoromethyl and aromatic amine moieties provide a strong basis for a conservative risk assessment.[1]

Assumed Hazard Profile:

Based on available data, this compound should be handled as a hazardous substance with the following potential risks:

Hazard ClassDescription
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]

The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to bioaccumulation. Aromatic amines, as a class, are known for their potential toxicity and carcinogenicity.[4] Therefore, treating this compound with a high degree of caution is a cornerstone of safe laboratory practice.

Personal Protective Equipment (PPE): The First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling of this compound for disposal purposes must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin contact and absorption.
Eye Protection Safety goggles and a face shield.[1][5]To protect against splashes and airborne particles.
Body Protection Laboratory coat; apron or coveralls for larger quantities.[1]To shield skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[3][5]To prevent inhalation of the compound.

Step-by-Step Disposal Protocol

The disposal of this compound must be a deliberate and documented process. The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Hazard Review (Consult SDS) B 2. Don PPE A->B C 3. Designate & Label Hazardous Waste Container B->C D 4. Segregate Waste Streams (Solid vs. Liquid, No Mixing) C->D E 5. Transfer Waste (Avoid Dust/Splashes) D->E F 6. Securely Seal Container E->F G 7. Store in Designated Area (Ventilated, Secure) F->G H 8. Arrange Pickup by Licensed Disposal Facility G->H I 9. Document Disposal H->I

Disposal workflow for this compound.

Experimental Protocol for Disposal:

  • Waste Identification and Classification :

    • This compound must be classified as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes.

  • Waste Segregation and Collection :

    • Solid Waste : Collect solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, puncture-proof, and sealable container.[6]

    • Liquid Waste (Solutions) : If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[1] For instance, halogenated and non-halogenated solvent wastes should be kept separate.

    • Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Container Management :

    • Use a container that is compatible with the chemical. Avoid metal containers for acidic or basic solutions.[1]

    • Keep the container securely sealed when not in use to prevent the release of vapors.[7]

  • Interim Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials.[1][8]

    • Access to this storage area should be restricted to authorized personnel.[9]

  • Final Disposal :

    • Do NOT dispose of this chemical down the drain or in regular trash.[3][6] This can lead to environmental contamination and potential harm to aquatic life.[7]

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6][9] This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations. The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

    • Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.[7]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, immediate and decisive action is crucial.

  • Spill Response :

    • Evacuate and Ventilate : Immediately evacuate the affected area and ensure it is well-ventilated.[1]

    • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads) to contain the spill.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][10]

    • Cleanup : Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[1]

    • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Exposure Response :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.